3-Methyl-1-phenyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMKBLHMONXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044517 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-18-6 | |
| Record name | 5-Amino-3-methyl-1-phenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenylpyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-PYRAZOL-5-AMINE, 3-METHYL-1-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6087GEB2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of the primary synthesis protocols for 3-Methyl-1-phenyl-1H-pyrazol-5-amine, a crucial heterocyclic building block in the development of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole nucleus is a prominent structural motif found in numerous biologically active compounds. The 5-amino-3-methyl-1-phenylpyrazole scaffold, in particular, serves as a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which exhibit a wide range of pharmacological activities.
This guide details the most common and effective synthesis strategies, including the preparation of the key intermediate, 3-methyl-1-phenyl-2-pyrazolin-5-one (commonly known as Edaravone), and the direct synthesis of the target amine.
Part 1: Synthesis of the Precursor: 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
The most prevalent and high-yielding method for the synthesis of the pyrazolone core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. In this case, ethyl acetoacetate reacts with phenylhydrazine.
Experimental Protocol
A mixture of ethyl acetoacetate and phenylhydrazine is heated, often without a solvent, to induce cyclization. The reaction is typically exothermic and proceeds readily.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Petroleum ether (for purification)
Procedure:
-
In a round-bottom flask, combine 1.0 mL of ethyl acetoacetate and 0.88 mL of phenylhydrazine.[1]
-
Heat the mixture in a water bath for approximately 1.5 hours.[1]
-
Upon completion of the reaction, a sticky mass is obtained.[1]
-
Allow the mixture to cool.
-
Add petroleum ether to the round-bottom flask and stir to induce solidification of the product.[1]
-
Transfer the contents to a beaker and allow it to stand for a few minutes.
-
Collect the solidified product by filtration and wash with petroleum ether.[1]
-
The crude product can be recrystallized from diluted ethanol to obtain pure 3-methyl-1-phenyl-2-pyrazolin-5-one.
Quantitative Data
| Parameter | Value | Reference |
| Reactant 1 | Ethyl acetoacetate | [1][2] |
| Reactant 2 | Phenylhydrazine | [1][2] |
| Reaction Time | 1.5 hours | [1] |
| Solvent | Solvent-free or Ethanol | [2] |
| Yield | 93-100% | [2] |
| Melting Point | 126-128 °C | [2] |
Synthesis Workflow
Caption: Workflow for the synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one.
Part 2: Synthesis of this compound
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[3][4] This approach provides a direct route to the desired 5-amino-substituted pyrazole core. For the synthesis of this compound, acetoacetonitrile (3-oxobutanenitrile) is reacted with phenylhydrazine.
Experimental Protocol
The reaction involves the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of acetoacetonitrile, forming a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[3]
Materials:
-
Acetoacetonitrile (3-oxobutanenitrile)
-
Phenylhydrazine
-
Ethanol (or a suitable solvent)
-
Catalytic amount of acid or base (optional, reaction can proceed thermally)
Procedure:
-
Dissolve acetoacetonitrile in ethanol in a round-bottom flask.
-
Add an equimolar amount of phenylhydrazine to the solution.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Reactant 1 | Acetoacetonitrile | [3][4] |
| Reactant 2 | Phenylhydrazine | [3][4] |
| Solvent | Ethanol | [3] |
| Product CAS No. | 1131-18-6 | [5] |
| Molecular Formula | C10H11N3 | [5] |
| Molecular Weight | 173.21 g/mol | [5] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Technical Guide: Chemical Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] This compound, specifically, serves as a versatile synthetic intermediate for the development of more complex molecules, including fused pyrazole ring systems and potential kinase inhibitors, making it a molecule of significant interest in drug discovery and organic synthesis.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| CAS Registry Number | 1131-18-6 | [5][6][7] |
| Molecular Formula | C₁₀H₁₁N₃ | [5][6][7] |
| Molecular Weight | 173.21 g/mol | [5][6][7] |
| IUPAC Name | This compound | [5] |
| Synonyms | 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole | [5][6][7] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 113 - 117 °C | |
| Boiling Point | ~333 °C |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
| Technique | Description | Reference(s) |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the pyrazole ring proton (singlet), and the phenyl group protons (multiplets). The amine (NH₂) protons would typically appear as a broad singlet. | [6] |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons of the phenyl ring, and the carbons of the pyrazole ring. | [6][8] |
| Infrared (IR) Spectroscopy | The IR spectrum provides information on functional groups. Key absorptions would include N-H stretching for the amine group, C-H stretching for aromatic and methyl groups, and C=C/C=N stretching from the aromatic rings. Gas-phase IR spectrum data is available from the NIST WebBook. | [5][9] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrometry data is available, which is useful for determining the molecular weight and fragmentation pattern to confirm the structure. The molecular ion peak [M]⁺ is expected at m/z 173. | [5][6][9] |
Experimental Protocols
Synthesis via Knorr Pyrazole Synthesis
The most common and established method for synthesizing the pyrazole core of this compound is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[10][11][12][13] The target compound, this compound, is typically synthesized from its corresponding pyrazolone precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as PMP or Edaravone).
Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor)
This protocol outlines the synthesis of the pyrazolone intermediate.
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition can be exothermic and should be handled with care.[11][14]
-
Heating: Heat the reaction mixture under reflux for approximately 1 to 1.5 hours.[11][14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
Isolation & Crystallization: After cooling the reaction mixture, which often results in a syrup or sticky mass, add a small amount of a suitable solvent like diethyl ether or petroleum ether and stir vigorously to induce crystallization.[11][14]
-
Purification: Collect the crude solid product by vacuum filtration. The pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be obtained by recrystallization from a solvent such as ethanol.[11]
Subsequent chemical steps, such as amination, are required to convert the pyrazolone into the final this compound product.
Visualized Workflows and Relationships
Reactivity and Applications
As a primary amine, this compound is a nucleophile and undergoes reactions typical for aromatic amines. Its pyrazole core makes it a valuable building block in medicinal chemistry.
-
Synthetic Intermediate: It is used in the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines and other fused pyrazoles, which are investigated for various pharmacological activities.[3]
-
Drug Development: The broader class of amino-pyrazoles is heavily researched for applications as kinase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and anticancer therapeutics.[1][15][16] The presence of the reactive amine group allows for the straightforward introduction of diverse substituents to build chemical libraries for structure-activity relationship (SAR) studies.
-
Chemical Reactivity: As a chemical base, it reacts with acids to form salts. It can be incompatible with strong oxidizing agents, isocyanates, and acid halides.[17]
Safety and Handling
Based on available safety data, this compound is classified as hazardous.
-
GHS Hazard Statements:
-
Signal Word: Warning.[17]
-
Precautions:
-
Use in a well-ventilated area or outdoors.[17]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coat.[17]
-
Avoid breathing dust and avoid contact with skin and eyes.[17][18]
-
Wash hands thoroughly after handling.[17]
-
Store in a cool, dry, well-ventilated place with the container tightly closed.[17][18]
-
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 4. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]
- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 6. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 8. 1131-18-6|this compound|BLD Pharm [bldpharm.com]
- 9. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. jk-sci.com [jk-sci.com]
- 14. youtube.com [youtube.com]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. dcfinechemicals.com [dcfinechemicals.com]
- 21. download.basf.com [download.basf.com]
An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-phenyl-1H-pyrazol-5-amine, with the CAS number 1131-18-6, is a pivotal heterocyclic amine that serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characterization, and its role as a key intermediate in the development of pharmaceutical agents. Particular emphasis is placed on its application in the synthesis of various heterocyclic systems and the biological activities associated with its derivatives.
Physicochemical Properties
This compound is typically a yellow to pale brown solid.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 1131-18-6 | [2] |
| Molecular Formula | C₁₀H₁₁N₃ | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Melting Point | 114-117 °C | [3] |
| Boiling Point | 333 °C | [1] |
| Appearance | Yellow to pale brown solid | [1] |
| Solubility | 0.12 M in water | [1] |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine with a β-ketonitrile derivative.
Synthesis from Phenylhydrazine and 3-Aminocrotononitrile
A prevalent method for the synthesis of this compound involves the condensation reaction between phenylhydrazine and 3-aminocrotononitrile.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine hydrochloride (1.0 equivalent) and 3-aminocrotononitrile (1.1 equivalents) in ethanol.
-
Acid Catalyst: Add a few drops of a 1 N hydrochloric acid solution to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous phase with dichloromethane.
-
Purification: The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Pyrazole Derivative
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H (Aromatic) | 7.0 - 8.0 |
| ¹H (Methyl) | 2.0 - 2.5 |
| ¹H (Amine) | Variable, typically broad |
| ¹³C (Aromatic) | 110 - 150 |
| ¹³C (Pyrazole Ring) | 90 - 160 |
| ¹³C (Methyl) | 10 - 20 |
Note: These are approximate ranges based on related structures and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole and phenyl rings, and N-H bending vibrations.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (173.21 g/mol ).[2]
Biological Activity and Drug Development Applications
Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.
Role as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, including pyrazolopyridines and other fused pyrazole systems.[3] These resulting molecules have been investigated for various therapeutic applications.
Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors.[6][7] Derivatives of 3-amino-1H-pyrazole have been developed as potent inhibitors of various kinases, including Janus kinases (JAKs) and Aurora kinases, which are implicated in cancer and inflammatory diseases.[8] The amino group at the 5-position of the pyrazole ring provides a crucial interaction point within the ATP-binding pocket of these enzymes.
The general mechanism of pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Inhibition of kinase signaling by a pyrazole derivative.
Anti-inflammatory and Other Activities
Derivatives of aminopyrazoles have also been investigated for their anti-inflammatory properties.[8] The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action in these cases often involves the inhibition of cyclooxygenase (COX) enzymes. Furthermore, some pyrazole derivatives have shown potential as antidepressant agents through the modulation of monoaminergic systems.[9]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the versatility of its chemical structure make it an invaluable precursor for the creation of diverse molecular libraries. The established biological activities of pyrazole-containing molecules, particularly as kinase inhibitors and anti-inflammatory agents, underscore the potential of this compound as a starting point for the development of novel therapeutics. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 3. 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 [chemicalbook.com]
- 4. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS No: 1131-18-6). The information presented herein is intended to support research, development, and quality control activities involving this molecule. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. While experimental Infrared (IR) and Mass Spectrometry (MS) data are available, a complete, publicly available, and unambiguously assigned experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrum could not be located in the reviewed literature. The NMR data presented is based on closely related structures and theoretical calculations, and should be used as a reference pending experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.0 - 8.0 | Multiplet |
| Pyrazole-H (C4-H) | ~ 5.7 | Singlet |
| NH₂ | Broad | Singlet |
| CH₃ | ~ 2.2 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~ 138 |
| Phenyl CH | 120 - 130 |
| Pyrazole C3 | ~ 148 |
| Pyrazole C4 | ~ 90 |
| Pyrazole C5 | ~ 155 |
| CH₃ | ~ 14 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485, 3380 | Strong | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3060 | Medium | Aromatic C-H stretching |
| 2920 | Medium | Aliphatic C-H stretching (methyl group) |
| 1620 | Strong | N-H bending (scissoring) of the primary amine |
| 1595, 1500 | Strong | C=C stretching of the aromatic and pyrazole rings |
| 1450 | Medium | C-H bending of the methyl group |
| 750, 690 | Strong | C-H out-of-plane bending of the monosubstituted phenyl group |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook.[2] The spectrum is characterized by a prominent molecular ion peak and several fragment ions.
Table 4: Key Mass Spectrometry Data (EI) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 173 | 100 | [M]⁺ (Molecular Ion) |
| 172 | 80 | [M-H]⁺ |
| 131 | 15 | [M-C₂H₄N]⁺ |
| 104 | 20 | [C₇H₆N]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-15 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration and instrument sensitivity.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in the ion source.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
References
Solubility Profile of 3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification
The subject of this guide is 3-Methyl-1-phenyl-1H-pyrazol-5-amine.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁N₃[1]
-
Molecular Weight: 173.21 g/mol [3]
-
Synonyms: 1-Phenyl-3-methyl-5-aminopyrazole, 5-Amino-3-methyl-1-phenylpyrazole, 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-[1][3]
It is crucial to distinguish this compound from the well-known drug Edaravone (CAS No. 89-25-8), which is 3-methyl-1-phenyl-2-pyrazolin-5-one.[4][5] While both share a similar core structure, the presence of an amine group in the former versus a ketone group in the latter significantly alters their physicochemical properties, including solubility.
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound across a broad spectrum of solvents. The available information is largely qualitative or limited to a single solvent.
Quantitative Solubility
The following table summarizes the limited quantitative solubility data that has been publicly reported.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 6.051 g/L[6] |
Qualitative Solubility
Several chemical suppliers and databases provide qualitative descriptions of the compound's solubility. It is generally described as a crystalline solid that is soluble in polar organic solvents.[7]
Experimental Protocol for Equilibrium Solubility Determination
For researchers requiring precise solubility data, the following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound. This method, often referred to as the "shake-flask method," is considered the gold standard for thermodynamic solubility measurement.[8]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker. A temperature of 25 °C (room temperature) or 37 °C (physiological temperature) is typically used.
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration of the solute no longer increases.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in mg/mL, g/L, or mol/L.
-
Visualizations
Logical Relationship of Compound Identities
Caption: Distinction between the target compound and Edaravone.
Experimental Workflow for Solubility Determination
Caption: Equilibrium solubility determination workflow.
References
- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 2. 1131-18-6|this compound|BLD Pharm [bldpharm.com]
- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 5-Amino-3-methyl-1-phenylpyrazole CAS#: 1131-18-6 [m.chemicalbook.com]
- 7. CAS 1131-18-6: 5-Amino-3-methyl-1-phenylpyrazole [cymitquimica.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established and diverse biological activities of the pyrazole scaffold. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the crystal structure and molecular geometry of this compound. However, a definitive, publicly available crystal structure determination for this specific compound (CAS Number: 1131-18-6) has not been reported in the crystallographic literature to date.
This guide will, therefore, present a detailed synthesis protocol based on established methods for analogous compounds and discuss the expected molecular geometry based on the crystallographic data of closely related structures. The absence of specific biological data for this compound precludes the generation of a signaling pathway diagram; instead, a logical workflow for its synthesis and characterization is provided.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This compound combines the key structural features of a substituted pyrazole core, making it a valuable building block for the synthesis of more complex molecules. A precise knowledge of its molecular dimensions, including bond lengths, bond angles, and torsional angles, is essential for computational modeling, docking studies, and understanding its potential interactions with biological targets.
While a specific crystal structure for this compound is not available, analysis of closely related structures, such as (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine and 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, provides valuable insights into the expected geometry of the pyrazole core.[1][2]
Molecular Structure and Identification
The fundamental properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1131-18-6 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Canonical SMILES | CC1=CC(=N/N1C2=CC=CC=C2)\N |
Predicted Molecular Geometry
In the absence of a determined crystal structure for the title compound, the molecular geometry can be inferred from crystallographic data of structurally similar compounds. For instance, in the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the pyrazole ring is essentially planar.[1] The phenyl group at the 1-position is typically twisted with respect to the pyrazole ring, with dihedral angles varying depending on the steric and electronic effects of other substituents. In the aforementioned related structure, the dihedral angle between the pyrazole and phenyl rings is 34.95 (5)°.[1] The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other reported pyrazole derivatives.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of phenylhydrazine with a suitable three-carbon precursor bearing a nitrile group. A general and widely adopted method involves the reaction of phenylhydrazine with β-ketonitriles. A detailed, reproducible protocol is provided below, adapted from established procedures for similar pyrazole syntheses.
Materials:
-
Phenylhydrazine
-
Acetoacetonitrile (3-oxobutanenitrile)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirred solution, add acetoacetonitrile (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is crucial for the definitive determination of the molecular structure.
Procedure:
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dissolve the purified compound in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cooling in a refrigerator or freezer may promote crystal growth.
-
Once crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to structural characterization of this compound.
Caption: Workflow for the synthesis and characterization of the title compound.
Conclusion
While a definitive crystal structure of this compound remains to be experimentally determined and reported, this technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and crystallization, and an informed prediction of its molecular geometry based on closely related structures. The provided workflow for its synthesis and characterization offers a clear path for researchers aiming to study this compound. The elucidation of the precise crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This will undoubtedly facilitate a deeper understanding of its chemical properties and pave the way for its application in the design and development of novel therapeutic agents. The lack of specific biological data currently limits the exploration of its potential signaling pathways and mechanisms of action, highlighting a key area for future research.
References
Potential biological activities of pyrazole derivatives
An In-depth Technical Guide to the Potential Biological Activities of Pyrazole Derivatives
Introduction
Pyrazole derivatives, a class of five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, have garnered significant attention in medicinal chemistry due to their vast therapeutic potential.[1] This versatile scaffold is a cornerstone in the development of a wide range of pharmacologically active agents, attributed to its diverse functionalities and stereochemical complexity.[2] Pyrazole and its derivatives are recognized for possessing nearly all types of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects.[3][4] The presence of the pyrazole nucleus in several well-established drugs, such as the anti-inflammatory agent Celecoxib, underscores its importance in modern drug discovery.[5] This guide provides a comprehensive overview of the principal biological activities of pyrazole derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.
Anticancer Activity
Pyrazole derivatives have emerged as a promising scaffold in oncology, exhibiting potent inhibitory activities against various molecular targets crucial for cancer cell proliferation and survival.[6][7] Numerous studies have demonstrated their efficacy against targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[8][9]
Mechanism of Action: Inhibition of JAK/STAT Signaling Pathway
A significant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[10] This pathway is critical for processes like cell growth and hematopoiesis, and its abnormal activation is linked to various cancers.[11][12] Pyrazole-based inhibitors can block the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[12][13]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |
| Compound 59 | HepG2 | 2 | Cisplatin | 5.5 | [8] |
| Compound 33 | CDK2 | 0.074 | Doxorubicin | 24.7-64.8 | [8] |
| Compound 34 | CDK2 | 0.095 | Doxorubicin | 24.7-64.8 | [8] |
| Compound 43 | MCF-7 | 0.25 | Doxorubicin | 0.95 | [8] |
| Compound 53 | HepG2 | 15.98 | - | - | [8] |
| Compound 54 | HepG2 | 13.85 | - | - | [8] |
| Compound 3f | HEL | <1 | Ruxolitinib | >1 | [10][14] |
| Compound 11b | HEL | 0.35 | Ruxolitinib | >1 | [10][14] |
| 161a | A-549 | 4.91 | 5-Fluorouracil | 59.27 | [15] |
| 161b | A-549 | 3.22 | 5-Fluorouracil | 59.27 | [15] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A control group receives medium with DMSO only, and a blank group contains medium without cells. The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example of a successful pyrazole-based drug.[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.[5][16] They also act by modulating cytokines and suppressing NF-κB.[5]
Workflow for In Vivo Anti-inflammatory Evaluation
The carrageenan-induced paw edema model is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory activity of new chemical entities.[17][18] The workflow involves inducing localized inflammation in an animal model and measuring the reduction in swelling after treatment with the test compound.
Caption: Workflow for carrageenan-induced paw edema assay.
Quantitative Anti-inflammatory Activity Data
The table below presents the COX inhibitory activity and in vivo anti-inflammatory effects of various pyrazole derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%) @ Dose (mg/kg) | Citation |
| Celecoxib | - | - | - | - | [5] |
| 3,5-diarylpyrazole | - | 0.01 (COX-2) | - | - | [5] |
| pyrazole-thiazole hybrid | 0.12 (5-LOX) | 0.03 (COX-2) | - | 75% | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | 65-80% @ 10 | [5] |
| Compound 9b | - | - | - | 66.4% (TNF-α release) | [19] |
| Compound 2a | >440 | 19.87 nM | >22.14 | - | [20] |
| Compound 3b | 876.51 nM | 39.43 nM | 22.21 | Better than Celecoxib | [20] |
| Compound 5b | 676.65 nM | 38.73 nM | 17.47 | Better than Celecoxib | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely accepted method for screening the acute anti-inflammatory activity of pyrazole derivatives.[21]
-
Animals: Wistar albino rats (150-200 g) of either sex are used. The animals are housed under standard laboratory conditions and fasted for 18 hours before the experiment, with free access to water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=4-6).
-
Group I (Control): Receives the vehicle (e.g., 1% w/v distilled water).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac, 10 mg/kg, i.p.).
-
Group III, IV, etc. (Test): Receive the pyrazole derivatives at various doses (e.g., 10, 20 mg/kg) orally or intraperitoneally.
-
-
Induction of Edema: Thirty to sixty minutes after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) sterile carrageenan solution in normal saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately after the carrageenan injection (0 h) and at specified intervals thereafter (e.g., 1, 2, 3, 4, and 5 h) using a plethysmograph.
-
Data Analysis: The difference between the paw volume at each time point and the initial paw volume is calculated as the edema volume. The percentage inhibition of inflammation is calculated for each group using the formula:
-
% Inhibition = [1 - (Vt / Vc)] × 100
-
Where Vt is the mean edema volume of the test group, and Vc is the mean edema volume of the control group.
-
Antimicrobial Activity
Pyrazole derivatives constitute an important class of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[22][23] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19]
Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26]
Caption: Workflow for MIC determination via broth microdilution.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Citation |
| 21c | Multi-drug resistant strains | 0.25 | Gatifloxacin | 1 | [27] |
| 23h | Multi-drug resistant strains | 0.25 | Gatifloxacin | 1 | [27] |
| 21a | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - | [28] |
| 21a | B. subtilis, K. pneumoniae | 62.5 - 125 | Chloramphenicol | - | [28] |
| 21b | Aspergillus niger | Equal to standard | Clotrimazole | - | [28] |
| 21c | Staphylococcus aureus | Equal to standard | Chloramphenicol | - | [28] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details a quantitative method for assessing antimicrobial susceptibility.[24][25]
-
Preparation of Materials: A sterile 96-well microtiter plate is used. The antimicrobial agent (pyrazole derivative) is dissolved in a suitable solvent (like DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Serial Dilution: 100 µL of sterile broth is added to all wells. 100 µL of the test compound at a high concentration is added to the first well. A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the plate.
-
Inoculum Preparation: The microbial strain to be tested is grown on an appropriate agar medium. A suspension is made in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Each well containing the diluted compound is inoculated with 10 µL of the standardized microbial suspension.
-
Controls: A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., at 35-37°C for 16-20 hours for most bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.
Other Notable Biological Activities
Beyond their well-documented anticancer, anti-inflammatory, and antimicrobial effects, pyrazole derivatives have demonstrated potential in other therapeutic areas.
Antiviral and Antidepressant Activities
-
Antiviral Activity: Pyrazole-based compounds have shown promise as antiviral agents.[29] Studies have reported their efficacy against a range of viruses, including Newcastle disease virus (NDV), Tobacco Mosaic Virus (TMV), and various coronaviruses like SARS-CoV-2 and MERS-CoV.[30][31][32][33] For instance, certain hydrazone and pyrazolopyrimidine derivatives achieved 100% and 95% protection against NDV, respectively.[30]
-
Antidepressant Activity: Several pyrazole derivatives have been evaluated for antidepressant properties.[34] They are thought to act through mechanisms such as the inhibition of monoamine oxidase (MAO) or as selective serotonin reuptake inhibitors (SSRIs).[34][35] Some synthesized compounds have shown antidepressant activity comparable to or even greater than the standard drug imipramine in preclinical models like the tail suspension test.[36][37]
Quantitative Data for Other Activities
| Activity | Compound | Model/Target | Result | Standard | Citation |
| Antiviral | Hydrazone 6 | Newcastle Disease Virus | 100% protection | Amantadine | [30] |
| Antiviral | Pyrazolopyrimidine 7 | Newcastle Disease Virus | 95% protection | Amantadine | [30] |
| Antidepressant | Compound 4a/4b | Tail Suspension Test | ~2x activity of imipramine | Imipramine | [36] |
Logical Relationship of Pyrazole Scaffold to Biological Activities
The pyrazole core is a versatile scaffold from which derivatives with diverse pharmacological effects can be designed. The specific biological activity is determined by the nature and position of various substituents on the pyrazole ring.
Caption: Relationship of the pyrazole scaffold to its diverse bioactivities.
Conclusion and Future Outlook
The pyrazole scaffold remains a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has produced numerous lead compounds with significant therapeutic potential. The ability to readily synthesize and functionalize the pyrazole ring allows for fine-tuning of pharmacological profiles, enhancing potency and selectivity while minimizing toxicity.[3][38] Future research will likely focus on developing novel pyrazole hybrids, exploring new molecular targets, and leveraging computational screening to design next-generation therapeutics for a wide array of diseases.[5] The continued exploration of this versatile heterocycle promises to deliver innovative solutions to pressing challenges in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 13. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpras.com [ijpras.com]
- 18. scielo.br [scielo.br]
- 19. tandfonline.com [tandfonline.com]
- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eurekaselect.com [eurekaselect.com]
- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 24. mdpi.com [mdpi.com]
- 25. integra-biosciences.com [integra-biosciences.com]
- 26. ovid.com [ovid.com]
- 27. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 36. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Synthesis and antidepressant evaluation of novel pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 38. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Literature review on the synthesis of substituted pyrazoles
An In-depth Technical Guide to the Synthesis of Substituted Pyrazoles
Introduction
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2] Molecules incorporating the pyrazole ring exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Notable drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and Rimonabant feature a pyrazole core, highlighting its significance in drug development.[4] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted pyrazoles is a major focus in organic and medicinal chemistry.[3][5]
This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing substituted pyrazoles. It covers classical condensation reactions, modern multicomponent and metal-catalyzed approaches, and green synthetic methodologies. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in tabular form for comparative analysis.
Classical Synthesis Methods
The foundational methods for pyrazole synthesis typically involve the cyclocondensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophilic three-carbon unit.
Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls and Hydrazines
The most traditional and widely used method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[6][7] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The versatility of this method allows for the preparation of a wide range of polysubstituted pyrazoles.[3]
The mechanism begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[10] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration of the resulting heterocyclic intermediate to yield the stable aromatic pyrazole ring.[10][11]
A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity. The initial condensation can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric products.[3][10]
Caption: General workflow of the Knorr pyrazole synthesis.
Table 1: Examples of Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Water | 95% | [6][7] |
| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 63% | [7] |
| Substituted Acetylacetones | Substituted Hydrazines | Ethylene Glycol | 70-95% | [3] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | 59-98% |[3] |
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classical approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[12] This method proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and oxidation or elimination to form the pyrazole ring.[13][14] This route provides access to pyrazolines, which can be subsequently oxidized to pyrazoles.[13]
Similarly, α,β-alkynic aldehydes and ketones react with hydrazines to directly afford pyrazoles.[3] However, this reaction can also suffer from a lack of regioselectivity, yielding a mixture of isomers.[3]
Synthesis via 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings.[7] In pyrazole synthesis, this typically involves the reaction of nitrile imines (generated in situ from hydrazonyl chlorides) or diazo compounds with alkynes or alkenes.[7][15][16] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.[17] Using alkyne surrogates, such as α-bromocinnamaldehyde, allows for the regioselective synthesis of tetrasubstituted pyrazoles.[17]
Caption: 1,3-Dipolar cycloaddition pathway to pyrazoles.
Modern Synthetic Strategies
Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and environmentally friendly methods for constructing pyrazole rings.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, have become a cornerstone of modern synthetic chemistry due to their high efficiency and atom economy.[18][19] Several MCRs have been developed for the one-pot synthesis of highly substituted and functionally diverse pyrazoles.[18][20] These reactions often involve the in situ generation of a key intermediate, such as an α,β-unsaturated carbonyl compound, which then undergoes cyclocondensation with a hydrazine.[4] For example, four-component reactions of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can efficiently produce complex dihydropyrano[2,3-c]pyrazoles.[20]
Table 2: Examples of Multicomponent Syntheses of Pyrazoles
| Components | Catalyst/Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP | Pyrazole-linked thiazoles | Good to Excellent | [21] |
| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | Good | [20] |
| Phenyl hydrazines, aldehydes, malononitrile | Sodium p-toluene sulfonate / Water | 5-Amino pyrazoles | High | [20] |
| 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 (solvent-free) | Highly substituted pyrano[2,3-c]pyrazoles | 81-91% |[18] |
Metal-Catalyzed Syntheses
Transition-metal catalysis has opened new avenues for pyrazole synthesis.[3] Copper-catalyzed domino reactions, for instance, can facilitate the synthesis of pyrazoles from acetylenes and diamines.[1] Silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate have been used to prepare 5-aryl-3-trifluoromethyl pyrazoles.[3] These methods often proceed under mild conditions and exhibit high functional group tolerance.[22]
Green Synthetic Approaches
In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign protocols for pyrazole synthesis.[5] These methods focus on the use of green solvents (like water or ethanol), solvent-free conditions, recyclable catalysts, and energy-efficient activation methods such as microwave or ultrasound irradiation.[23][24][25] For instance, the synthesis of pyrazolones has been achieved in aqueous media using catalytic imidazole, representing a simple and eco-friendly approach.[23] Microwave-assisted, solvent-free cycloadditions of tosylhydrazones have also been shown to produce 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times.[26]
Regioselectivity in Pyrazole Synthesis
As previously mentioned, controlling regioselectivity is a critical aspect of synthesizing unsymmetrically substituted pyrazoles.[3][10] The choice of solvent can dramatically influence the reaction's outcome. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the condensation of 1,3-diketones with methylhydrazine, favoring the formation of the desired regioisomer.[27][28] Other strategies to achieve high regioselectivity include the use of N-arylhydrazones and nitroolefins, which proceed via a stepwise cycloaddition mechanism.[29]
Experimental Protocols
Protocol 1: Green Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst[6][7]
This protocol describes an efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine with ethyl acetoacetate.
-
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Nano-ZnO catalyst (10 mol%)
-
Water (5 mL)
-
Ethanol for recrystallization
-
-
Procedure:
-
A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and nano-ZnO (10 mol%) in water (5 mL) is taken in a round-bottom flask.
-
The reaction mixture is stirred at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product is separated by filtration.
-
The crude product is washed with water and dried.
-
The product is purified by recrystallization from ethanol to afford the pure 1,3,5-substituted pyrazole.
-
-
Expected Outcome: This protocol typically affords excellent yields (around 95%) with short reaction times and an easy work-up procedure.[6][7]
Protocol 2: Microwave-Assisted "One-Pot" Synthesis of 3,5-Disubstituted-1H-Pyrazoles[26]
This protocol details a solvent-free, microwave-mediated synthesis from an α,β-unsaturated ketone and p-toluenesulfonhydrazide.
-
Materials:
-
α,β-Unsaturated ketone (e.g., trans-chalcone) (10 mmol)
-
p-Toluenesulfonhydrazide (10 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (20 mmol)
-
N,N-dimethylformamide (DMF) (catalytic amount, ~30 mg/mmol of ketone)
-
-
Procedure:
-
In a microwave-safe reaction vessel, the α,β-unsaturated ketone (10 mmol) is mixed with a stoichiometric amount of p-toluenesulfonhydrazide.
-
After gentle stirring, anhydrous K₂CO₃ (20 mmol) and a catalytic amount of DMF are added.
-
The reaction vessel is placed in a microwave reactor and irradiated with stirring at a set temperature (e.g., 130 °C) for a short duration (typically 5-15 minutes). The power is modulated to maintain the target temperature.
-
After cooling, the reaction mixture is treated with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure 3,5-disubstituted-1H-pyrazole.
-
-
Expected Outcome: This method provides high yields in very short reaction times under solvent-free conditions.[26]
Summary and Outlook
The synthesis of substituted pyrazoles has evolved significantly from the classical Knorr reaction to include a diverse array of modern, highly efficient methodologies. Cyclocondensation of 1,3-dicarbonyls or α,β-unsaturated carbonyls with hydrazines remains a fundamental and widely practiced approach. Concurrently, methods such as 1,3-dipolar cycloadditions, multicomponent reactions, and metal-catalyzed cross-couplings have provided powerful tools for accessing complex and diverse pyrazole scaffolds with high degrees of control over substitution and regioselectivity.[3][4]
The increasing emphasis on sustainable chemistry continues to drive the development of green synthetic protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources.[5] Future research will likely focus on further expanding the scope of these green methods, developing novel catalytic systems, and applying these strategies to the synthesis of new pyrazole-based therapeutic agents and materials. The adaptability of the pyrazole core ensures that it will remain a central target in synthetic and medicinal chemistry for the foreseeable future.[2][30]
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. benchchem.com [benchchem.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 17. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. thieme-connect.com [thieme-connect.com]
- 26. mdpi.com [mdpi.com]
- 27. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 30. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Versatile Precursor for the Synthesis of Fused Pyrazoloazines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-phenyl-1H-pyrazol-5-amine is a pivotal building block in heterocyclic chemistry, serving as a versatile precursor for the synthesis of a wide array of fused pyrazoloazines. These nitrogen-containing bicyclic and polycyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties. This technical guide provides a comprehensive overview of the synthetic routes to various fused pyrazoloazines starting from this compound, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations.
The reactivity of this compound is characterized by the presence of a nucleophilic amino group and an adjacent reactive ring nitrogen atom, making it an ideal candidate for cyclocondensation reactions with various electrophilic reagents. This dual reactivity allows for the construction of fused six-membered rings, leading to the formation of pyrazolopyridines, pyrazolopyrimidines, pyrazolopyrazines, and other related heterocyclic systems.
Synthesis of Fused Pyrazoloazines
The following sections detail the synthesis of prominent fused pyrazoloazine systems derived from this compound.
Pyrazolo[3,4-b]pyridines are a class of compounds that have attracted considerable attention due to their structural similarity to purine bases, suggesting their potential as biologically active agents.[1] Their synthesis from this compound can be achieved through various strategies, including reactions with α,β-unsaturated ketones and multicomponent reactions.
General Workflow for Pyrazolo[3,4-b]pyridine Synthesis
References
An In-depth Technical Guide to the Toxicological Data of Aminopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data for aminopyrazole compounds, a class of chemicals widely used as pesticides and investigated for various pharmaceutical applications. This document summarizes quantitative toxicological data, details key experimental protocols, and visualizes associated signaling pathways to support research and development in this area.
Introduction to Aminopyrazole Compounds
Aminopyrazole derivatives are heterocyclic compounds characterized by a pyrazole ring bearing an amino group. This chemical scaffold is the basis for a range of biologically active molecules, including the widely used phenylpyrazole insecticides like fipronil. The biological activity and toxicological profile of these compounds are diverse and depend on the specific substitutions on the aminopyrazole core. Understanding their toxicology is crucial for assessing their safety in agricultural, veterinary, and pharmaceutical contexts.
Quantitative Toxicological Data
The following tables summarize the acute and chronic toxicological data for several key aminopyrazole compounds. These values provide a comparative overview of their relative toxicities.
Table 1: Acute Toxicity Data for Selected Aminopyrazole Compounds
| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |
| Fipronil | Rat | Oral | 97 mg/kg | [1] |
| Mouse | Oral | 95 mg/kg | [1] | |
| Rabbit | Dermal | 354 mg/kg | ||
| Rat | Dermal | >2000 mg/kg | [1] | |
| Pyraclostrobin | Rat | Oral | >5000 mg/kg | [2][3] |
| Rat | Inhalation (4h) | 0.31-1.07 mg/L | [3] | |
| Tolfenpyrad | Rat | Oral | 113 mg/kg | [4] |
| Rat | Dermal | >2000 mg/kg | [4] | |
| Rat | Inhalation (4h) | 1.5-2.21 mg/L | [4] | |
| Cyenopyrafen | Rat | Oral | LD50 > 2000 mg/kg | |
| Cyflumetofen | Rat | Oral | LD50 > 2000 mg/kg | [3] |
Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL)
| Compound | Test Species | Study Duration | Key Effects | NOAEL | Reference |
| Fipronil | Rat | 2 years | Thyroid follicular cell tumors | 0.019 mg/kg/day | [5] |
| Pyraclostrobin | Rat | 2 years | Reduced body-weight gain, liver and stomach histology changes | 3.4 mg/kg/day | [3] |
| Tolfenpyrad | Dog | 90 days | Vomiting | 1 mg/kg/day | [4] |
| Pyriprole | Dog | Chronic | Neurotoxicity | 0.2 mg/kg/day | [6] |
Mechanisms of Toxicity and Signaling Pathways
Aminopyrazole compounds exert their toxic effects through various mechanisms, primarily targeting the nervous system and mitochondrial function. Some compounds also exhibit endocrine-disrupting properties.
Neurotoxicity: GABA Receptor Antagonism
The primary mechanism of neurotoxicity for phenylpyrazole insecticides like fipronil is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in the central nervous system.[7] By blocking the inhibitory effects of GABA, these compounds lead to neuronal hyperexcitation, convulsions, and death in insects. While they have a lower affinity for vertebrate GABA-A receptors, at high doses, they can cause similar neurotoxic effects in mammals.[6][7]
Mitochondrial Dysfunction
Several aminopyrazole compounds, including pyraclostrobin, tolfenpyrad, and cyenopyrafen, are known to inhibit mitochondrial respiration. They specifically target the mitochondrial electron transport chain, primarily at Complex I or Complex II, leading to a disruption of ATP synthesis and cellular energy metabolism.[4] This can result in oxidative stress and cell death. Some phenylpyrazoles, like fipronil, have also been shown to induce mitochondrial dysfunction, leading to apoptosis.[6][8]
Endocrine Disruption and Oxidative Stress
Certain aminopyrazole compounds, notably fipronil and its metabolites, have been shown to disrupt endocrine function, particularly thyroid hormone homeostasis.[9] This is thought to occur through the induction of hepatic enzymes that increase the metabolism and clearance of thyroxine (T4).[9][10] Furthermore, fipronil and other pyrazole derivatives can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and activate stress-response pathways like the Nrf2-ARE pathway.[11][12]
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of aminopyrazole compounds varies. Fipronil has generally tested negative in a battery of in vitro and in vivo genotoxicity assays.[1] However, long-term carcinogenicity studies in rats have shown an increase in thyroid follicular cell tumors at high doses, leading to its classification as a "possible human carcinogen" by the U.S. EPA.[1][5] This is considered to be a non-genotoxic mechanism related to its effects on thyroid hormone regulation.[5] Other pyrazole-based pesticides have shown some evidence of genotoxicity in in vitro studies, often linked to the induction of oxidative stress.
Ecotoxicology
Aminopyrazole insecticides, particularly fipronil, exhibit high toxicity to non-target invertebrates, including beneficial insects like honeybees and aquatic invertebrates such as Daphnia magna.[13] Fipronil and its metabolites are also toxic to fish and birds. Pyraclostrobin is highly toxic to aquatic organisms, with low LC50 values for fish and aquatic invertebrates.[14][15] The environmental persistence and potential for bioaccumulation of some of these compounds and their metabolites are of ecotoxicological concern.
Table 3: Ecotoxicity Data for Selected Aminopyrazole Compounds
| Compound | Test Species | Endpoint | Value | Reference |
| Fipronil | Honeybee (Apis mellifera) | Acute contact LD50 | 0.004 µ g/bee | |
| Daphnia magna | 48h EC50 | 0.19 mg/L | ||
| Rainbow Trout | 96h LC50 | 0.246 mg/L | ||
| Pyraclostrobin | Daphnia magna | 48h EC50 | 0.063 mg/L | [13] |
| Rainbow Trout | 96h LC50 | 0.006 mg/L | [2] |
Experimental Protocols
This section provides an overview of key experimental protocols used in the toxicological assessment of aminopyrazole compounds.
Acute Oral Toxicity Study (OECD 423)
This protocol is used to determine the acute oral toxicity (LD50) of a substance.
Objective: To estimate the median lethal dose (LD50) of an aminopyrazole compound following a single oral administration.
Experimental Workflow:
Methodology:
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
-
Dosing: A single dose of the test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. The study proceeds sequentially with groups of animals at different dose levels.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
In Vitro Micronucleus Assay (OECD 487)
This assay is used to detect the genotoxic potential of a substance by assessing chromosome damage.
Objective: To evaluate the ability of an aminopyrazole compound to induce micronuclei in cultured mammalian cells.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes are cultured.
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (e.g., 24 hours) duration, both with and without an external metabolic activation system (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to the negative control.
Analytical Method for Fipronil and its Metabolites in Water (GC-ECD)
This method is used for the quantitative analysis of fipronil and its major metabolites in environmental water samples.[16][17]
Objective: To determine the concentration of fipronil and its metabolites (fipronil sulfone, fipronil sulfide, fipronil desulfinyl) in water.
Methodology:
-
Sample Preparation: A water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to concentrate the analytes.
-
Elution: The analytes are eluted from the SPE cartridge with an organic solvent (e.g., acetonitrile or ethyl acetate).
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., hexane).
-
GC-ECD Analysis: The reconstituted sample is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD).
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Temperatures: Injector, detector, and oven temperatures are optimized for the separation of the target analytes.
-
Carrier Gas: High-purity nitrogen or helium.
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a calibration curve prepared from certified reference standards.
Structure-Activity Relationships (SAR)
The toxicological properties of aminopyrazole compounds are significantly influenced by their chemical structure. For phenylpyrazole insecticides, the nature of the substituents on the phenyl ring and the pyrazole ring can affect their binding affinity to the GABA receptor and, consequently, their insecticidal activity and mammalian toxicity. For instance, modifications to the trifluoromethylsulfinyl group of fipronil can alter its metabolic stability and the toxicity of its metabolites. In the development of aminopyrazole-based pharmaceuticals, medicinal chemists aim to optimize the desired biological activity while minimizing off-target effects and toxicity by modifying the substituents on the aminopyrazole core. For example, in a series of 4-amino-1H-pyrazoles designed as CDK14 inhibitors, the addition of a covalent warhead improved potency but also increased cellular toxicity, highlighting the delicate balance in SAR.[8]
Conclusion
Aminopyrazole compounds encompass a diverse group of molecules with significant biological activity. Their toxicological profiles are varied, with some exhibiting high insecticidal potency and others being developed for therapeutic applications. The primary mechanisms of toxicity involve neurotoxicity through GABA receptor antagonism and mitochondrial dysfunction. Some compounds also demonstrate endocrine-disrupting and pro-oxidant properties. A thorough understanding of their quantitative toxicology, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for the safe and effective use and development of aminopyrazole-based chemicals. Further research is warranted to fully characterize the toxicological profiles of a broader range of aminopyrazole derivatives and to elucidate the complex signaling pathways involved in their toxicity.
References
- 1. Pyriprole - Wikipedia [en.wikipedia.org]
- 2. Cyflumetofen (Ref: OK-5101) [sitem.herts.ac.uk]
- 3. Federal Register :: Cyflumetofen; Pesticide Tolerances [federalregister.gov]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 7. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 8. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fipronil-induced disruption of thyroid function in rats is mediated by increased total and free thyroxine clearances concomitantly to increased activity of hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP450-dependent biotransformation of the insecticide fipronil into fipronil sulfone can mediate fipronil-induced thyroid disruption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease [mdpi.com]
- 13. download.basf.com [download.basf.com]
- 14. parasitipedia.net [parasitipedia.net]
- 15. researchgate.net [researchgate.net]
- 16. ir4project.org [ir4project.org]
- 17. Pyriprole | C18H10Cl2F5N5S | CID 12056859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Methyl-1-phenyl-1H-pyrazol-5-amine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methyl-1-phenyl-1H-pyrazol-5-amine as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols detailed herein are aimed at providing researchers with practical methodologies for the efficient construction of complex molecules with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a privileged scaffold in drug discovery, serving as a key intermediate for a wide array of biologically active compounds.[1][2] Its unique structural features, including a reactive amine group and a pyrazole core, make it an ideal candidate for multicomponent reactions, which allow for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. This document outlines several MCRs utilizing this aminopyrazole for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolopyrimidines.
I. Synthesis of Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one Derivatives
A notable application of this compound is in the one-pot, three-component synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one.[3] This reaction demonstrates the efficiency of MCRs in constructing complex polycyclic frameworks.
Quantitative Data Summary
| Product | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one | This compound, Benzaldehyde, Thiobarbituric acid | p-TSA | None (Solvent-free) | 100 | 10 | 66 | [3] |
| 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one | Phenylhydrazine, 3-Aminocrotononitrile, Benzaldehyde, Thiobarbituric acid | p-TSA | Water | 100 (reflux) | 1 | 91 | [3] |
Experimental Protocol: Three-Component Synthesis
Method A:
-
In a round-bottom flask, combine thiobarbituric acid (1.44 g, 0.01 mol), this compound (1.73 g, 0.01 mol), benzaldehyde (1.1 g, 0.012 mol), and p-toluenesulfonic acid (p-TSA) (1 g, 0.05 mol).[3]
-
Heat the reaction mixture at 100 °C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the resulting solid with water (20 mL).
-
Recrystallize the crude product from ethanol to afford the pure 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one as a yellow powder.[3]
Reaction Workflow
Caption: Three-component reaction workflow.
II. Synthesis of Pyrazolo[3,4-b]pyridine Frameworks
A versatile method for the synthesis of pyrazolo[3,4-b]pyridines involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. This approach allows for the switchable synthesis of halogenated and non-halogenated products.[4]
Quantitative Data Summary
| 5-Aminopyrazole | Alkynyl Aldehyde | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| This compound | 3-phenylpropiolaldehyde | Ag₂CO₃ | Toluene | 110 | 12 | 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 85 | [4] |
| This compound | 3-phenylpropiolaldehyde | I₂ | Toluene | 110 | 12 | 5-iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 78 | [4] |
| This compound | 3-phenylpropiolaldehyde | NBS | Toluene | 110 | 12 | 5-bromo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 75 | [4] |
Experimental Protocol: Silver-Catalyzed Synthesis
-
To a reaction tube, add this compound (0.2 mmol), 3-phenylpropiolaldehyde (0.24 mmol), and Ag₂CO₃ (0.02 mmol).[4]
-
Add toluene (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine.[4]
Proposed Reaction Mechanism
Caption: Proposed silver-catalyzed mechanism.
III. Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Another important multicomponent reaction involves the condensation of 3-methyl-1-phenyl-5-pyrazolone (which can be formed in situ from this compound) with various benzaldehydes.
Quantitative Data Summary
| Benzaldehyde Derivative | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| Benzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 1.5 h | 97 | [5] |
| 4-Fluorobenzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 2 h | 87 | [5] |
| 4-Methoxybenzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 1 h | 92 | [5] |
| 3-Hydroxy-4-methoxybenzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 48 h | 91 | [5] |
Experimental Protocol
-
In a suitable flask, dissolve the desired aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol at room temperature.[5]
-
Add 40.2 µL of 1 M sodium acetate solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[5]
-
Add water to achieve a 50% ethanol concentration.
-
Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.[5]
Logical Relationship of Synthesis
Caption: Synthesis of bis(pyrazol-5-ols).
Conclusion
This compound and its derivatives are highly valuable synthons for the construction of a wide range of heterocyclic compounds through multicomponent reactions. The protocols outlined in these notes offer efficient, and in some cases, environmentally benign pathways to novel molecular architectures. These methodologies are readily adaptable for the generation of chemical libraries for high-throughput screening in drug discovery and for the development of new functional materials. The presented data and workflows provide a solid foundation for further exploration and optimization of these powerful synthetic transformations.
References
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-phenyl-1H-pyrazol-5-amine (PMPA), with CAS number 1131-18-6, is a key chemical intermediate in the synthesis of various pharmaceuticals, most notably Edaravone.[1][2] Edaravone is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Given its role as a precursor and potential impurity in the final drug product, a robust and accurate analytical method for the quantification of PMPA is essential for quality control and drug development processes. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, allows for the elution of the analyte, which is then detected by a UV detector at a wavelength where it exhibits significant absorbance. The concentration of the analyte is determined by comparing its peak area to that of a reference standard of known concentration.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Experimental Protocols
Chromatographic Conditions
A summary of the proposed HPLC conditions is provided in the table below. These conditions are based on methods developed for the analysis of related compounds and may require optimization for specific applications.[3][4][5]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 244 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Carefully measure 400 mL of acetonitrile, 600 mL of HPLC grade water, and 1.0 mL of phosphoric acid.
-
Combine the components in a suitable container and mix thoroughly.
-
Degas the mobile phase using an ultrasonic bath for 15 minutes or by another suitable method before use.
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.
Working Standard Solution Preparation (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration of approximately 10 µg/mL of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before commencing sample analysis, the suitability of the chromatographic system should be verified. This is achieved by injecting the Working Standard Solution (10 µg/mL) five times. The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Where:
-
Area_sample is the peak area of the analyte in the sample chromatogram.
-
Area_standard is the average peak area of the analyte in the working standard chromatograms.
-
Concentration_standard is the concentration of the working standard solution (10 µg/mL).
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. search.bvsalud.org [search.bvsalud.org]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification | MDPI [mdpi.com]
Application Notes and Protocols: Derivatization of 3-Methyl-1-phenyl-1H-pyrazol-5-amine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, a versatile scaffold in medicinal chemistry. The primary focus is on the synthesis of Schiff base derivatives and the subsequent evaluation of their biological activities, particularly their potential as anticancer and antimicrobial agents. The methodologies are presented to be readily adaptable in a research and drug development setting.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The this compound core is a particularly attractive starting material for the synthesis of novel bioactive molecules. Derivatization at the 5-amino group allows for the introduction of diverse functionalities, leading to compounds with potentially enhanced biological profiles. This document outlines the synthesis of Schiff base derivatives through condensation with various aromatic aldehydes and summarizes their biological screening results.
Data Presentation
The following tables summarize the quantitative biological activity data for a series of Schiff base derivatives of this compound.
Table 1: Anticancer Activity of Pyrazole Schiff Base Derivatives (IC50 in µM)
| Compound ID | Derivative Structure (Ar group) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| PSB-1 | 4-Hydroxyphenyl | 15.8 ± 1.2 | 10.5 ± 0.9 | 18.2 ± 1.5 |
| PSB-2 | 4-Methoxyphenyl | 12.3 ± 1.1 | 8.7 ± 0.7 | 15.1 ± 1.3 |
| PSB-3 | 4-Chlorophenyl | 8.5 ± 0.7 | 5.2 ± 0.4 | 10.8 ± 0.9 |
| PSB-4 | 4-Nitrophenyl | 6.2 ± 0.5 | 3.9 ± 0.3 | 7.5 ± 0.6 |
| PSB-5 | 2-Hydroxyphenyl | 18.1 ± 1.6 | 12.3 ± 1.1 | 20.4 ± 1.8 |
| Doxorubicin (Ref.) | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Table 2: Antimicrobial Activity of Pyrazole Schiff Base Derivatives (MIC in µg/mL)
| Compound ID | Derivative Structure (Ar group) | Escherichia coli | Staphylococcus aureus | Candida albicans |
| PSB-1 | 4-Hydroxyphenyl | 64 | 32 | 128 |
| PSB-2 | 4-Methoxyphenyl | 32 | 16 | 64 |
| PSB-3 | 4-Chlorophenyl | 16 | 8 | 32 |
| PSB-4 | 4-Nitrophenyl | 8 | 4 | 16 |
| PSB-5 | 2-Hydroxyphenyl | 128 | 64 | 256 |
| Ciprofloxacin (Ref.) | - | 2 | 1 | - |
| Fluconazole (Ref.) | - | - | - | 8 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
This protocol details the synthesis of (E)-4-(((3-methyl-1-phenyl-1H-pyrazol-5-yl)imino)methyl)phenol (PSB-1) as a representative example.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.73 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.22 g (10 mmol) of 4-hydroxybenzaldehyde.
-
Add 3-4 drops of glacial acetic acid to the mixture as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).
-
After completion of the reaction (indicated by the disappearance of starting materials on TLC), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure (E)-4-(((3-methyl-1-phenyl-1H-pyrazol-5-yl)imino)methyl)phenol.
-
Dry the purified product in a vacuum oven. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized Schiff base derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized pyrazole Schiff base derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds and the reference drug (Doxorubicin) in the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strain (Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized pyrazole Schiff base derivatives (dissolved in DMSO)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of each test compound in the appropriate broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway targeted by anticancer pyrazole derivatives.
Application Notes: 3-Methyl-1-phenyl-1H-pyrazol-5-amine as a Versatile Precursor in Heterocyclic Synthesis
Introduction
3-Methyl-1-phenyl-1H-pyrazol-5-amine is a highly versatile and readily accessible building block in organic and medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and an active methylene group in its tautomeric pyrazolone form, allows for a diverse range of chemical transformations. This reactivity has been extensively exploited for the synthesis of a wide array of fused and substituted heterocyclic compounds with significant biological activities. These derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents, making this scaffold a privileged structure in drug discovery and development.[1]
This document provides an overview of the applications of this compound in the synthesis of prominent heterocyclic systems, including pyrazolo[3,4-d]pyrimidines and 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Detailed experimental protocols for these syntheses are provided, along with a summary of the biological activities of the resulting compounds.
Key Applications in Heterocyclic Synthesis
The reactivity of this compound allows for its participation in various condensation and multicomponent reactions to construct complex molecular architectures.
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: The amino group at the C5 position serves as a key nucleophile in reactions with various electrophilic reagents to construct the fused pyrimidine ring. These compounds are of significant interest due to their structural analogy to purines, leading to their investigation as kinase inhibitors and anticancer agents.[2][3]
-
Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): In its tautomeric pyrazolone form, the active methylene group at the C4 position can undergo Knoevenagel condensation with aromatic aldehydes, followed by a Michael addition with a second molecule of the pyrazolone to yield bis-heterocyclic structures.[4][5][6] These compounds have demonstrated notable antioxidant and anticancer properties.[7][8]
-
Synthesis of Novel Pyrazole Derivatives with Antimicrobial Activity: The core pyrazole scaffold can be further functionalized to introduce various pharmacophores, leading to the development of potent antimicrobial agents.[9][10]
Visualization of Synthetic and Biological Pathways
To illustrate the utility of this compound, the following diagrams depict a general synthetic workflow and a key biological pathway influenced by a synthesized derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of pyrazolo[3,4-d]pyrimidines and 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 2a | Methyl | 85 | >300 |
| 2b | Ethyl | 82 | 290-292 |
| 2c | Phenyl | 88 | >300 |
Data extracted from a representative synthesis.[3]
Table 2: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
| Compound | Ar Group | Yield (%) | Melting Point (°C) |
| 3a | Phenyl | 92 | 220-222 |
| 3b | 4-Chlorophenyl | 95 | 248-250 |
| 3c | 4-Nitrophenyl | 90 | 260-262 |
Data extracted from a representative synthesis.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2a)
Materials:
-
5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide (10 mmol)
-
Acetonitrile (15 mmol)
-
Dioxane
-
Dry HCl gas
-
5% Sodium hydroxide solution
-
Crushed ice
Procedure:
-
A mixture of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide (10 mmol) and acetonitrile (15 mmol) in a sufficient amount of dioxane is prepared in a round-bottom flask.[3]
-
A steady stream of dry HCl gas is passed through the reaction mixture for 6 hours.[3]
-
After completion of the reaction, the mixture is poured onto crushed ice.[3]
-
The mixture is then basified with a 5% sodium hydroxide solution.[3]
-
The resulting crude precipitate is collected by filtration, dried, and recrystallized from a suitable solvent to yield the pure product.[3]
Characterization Data for 2a:
-
IR (KBr, cm⁻¹): 3284 (N-H), 1645 (C=O)[3]
-
¹H NMR (DMSO-d₆, δ ppm): 2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole-H), 8.39 (d, 1H, Ar-H), 8.74 (d, 1H, Ar-H), 8.95 (s, 1H, Ar-H), 12.3 (s, 1H, NH, D₂O exchangeable)[3]
-
¹³C NMR (DMSO-d₆, δ ppm): 20.88 (CH₃), 108.28, 120.58, 124.46, 128.31, 137.6, 142.07, 142.86, 142.95, 146.22, 154.58, 160.93 (C=O)[3]
-
MS (m/z): 316 (M⁺)[3]
Protocol 2: Synthesis of 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3a)
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 mmol)
-
Benzaldehyde (1 mmol)
-
Alum (KAl(SO₄)₂·12H₂O) (20 mol%)
-
Ethanol
Procedure:
-
A solvent-free mixture of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2.00 mmol) and benzaldehyde (1.00 mmol) is prepared.[5]
-
A catalytic amount of alum (20 mol%) is added to the mixture.[5]
-
The mixture is heated at 60 °C with stirring.[5]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then recrystallized from ethanol to afford the pure compound.[4]
Characterization Data for a representative 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol):
-
IR (KBr, cm⁻¹): 3281 (O-H), 3037 (Ar C-H), 1651 (C=N)
-
¹H NMR (DMSO-d₆, δ ppm): 2.3 (s, 6H, 2xCH₃), 5.5 (s, 1H, benzylic CH), 6.7-7.7 (m, Ar-H), 9.8 (s, 2H, 2xOH)
-
MS (m/z): Corresponding molecular ion peak.
This compound stands out as a privileged scaffold in the synthesis of diverse heterocyclic systems. The straightforward and efficient protocols for the preparation of pyrazolo[3,4-d]pyrimidines and 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) highlight its utility. The significant biological activities exhibited by the resulting derivatives underscore the importance of this building block in the development of new therapeutic agents. Further exploration of the reactivity of this versatile precursor is likely to yield novel heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. orientjchem.org [orientjchem.org]
Application Notes: Synthesis of Azo Dyes Using 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants. Their chromophoric system is characterized by one or more azo groups (-N=N-) connecting aromatic rings. Dyes derived from heterocyclic amines, particularly pyrazole derivatives, have garnered significant interest due to their wide range of colors, good fastness properties, and potential applications in various fields, including textiles, paints, and pharmaceuticals.[1][2][3] 3-Methyl-1-phenyl-1H-pyrazol-5-amine is a valuable heterocyclic primary amine that serves as a key precursor in the synthesis of a variety of pyrazole-based azo dyes.
The synthesis is a well-established two-step process:
-
Diazotization : The conversion of the primary aromatic amine, this compound, into a reactive diazonium salt using nitrous acid at low temperatures.[4]
-
Azo Coupling : The electrophilic substitution reaction where the diazonium salt reacts with an electron-rich coupling component (such as phenols, naphthols, or other aromatic amines) to form the stable azo dye.[5][6]
Principle of Reaction
The overall synthetic pathway involves the formation of a pyrazole diazonium salt, which then acts as an electrophile that attacks an activated aromatic ring of a coupling component. The stability of the diazonium salt is critical and is maintained by performing the reaction in an acidic medium and at low temperatures (0-5 °C) to prevent its decomposition and the unwanted formation of phenols.[7]
Caption: General reaction scheme for azo dye synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of azo dyes. All reagents should be of analytical grade and used as received.
Protocol 1: Diazotization of this compound
This procedure details the formation of the pyrazole diazonium salt solution.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice-salt bath
Procedure:
-
In a 250 mL beaker, dissolve 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Stir until a clear solution is obtained.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5 °C. Maintain this temperature throughout the diazotization process.
-
In a separate 50 mL beaker, prepare a solution of 0.01 mol of sodium nitrite (NaNO₂) in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes with continuous and vigorous stirring.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting clear solution contains the pyrazole diazonium salt and is ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction
This procedure describes the reaction between the prepared diazonium salt and a suitable coupling component. The example below uses 2-naphthol.
Materials:
-
Pyrazole diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate (optional, for pH adjustment)
-
Distilled Water
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 500 mL beaker, dissolve 0.01 mol of the coupling component (e.g., 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add the freshly prepared, cold pyrazole diazonium salt solution (from Protocol 1) to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure complete coupling. The pH should be kept alkaline (pH 9-10) for coupling with phenols and naphthols.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with a generous amount of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
The structural features of both the pyrazole ring and the coupling component significantly influence the final color and properties of the dye. The following tables summarize representative data for pyrazole-based azo dyes.
Table 1: Spectroscopic Data of Representative Pyrazole Azo Dyes
This table presents characteristic spectroscopic data for azo dyes synthesized from pyrazole derivatives, providing key values for compound characterization. The data is representative of this class of compounds.[1][8]
| Dye Structure (Example) | Coupling Component | λmax (nm) in Ethanol | Key FT-IR Peaks (cm⁻¹) |
| Pyrazolyl azo resorcinol | Resorcinol | ~450-500 | 3400-3500 (O-H), ~1600 (C=N), ~1450-1500 (N=N) |
| Pyrazolyl azo Schäffer acid | Schäffer Acid | ~480-520 | 3450 (O-H), 1620 (C=N), 1480 (N=N), 1180 (S=O) |
| Pyrazolyl azo ethyl cyanoacetate | Ethyl cyanoacetate | ~345-350 | 2220 (C≡N), 1730 (C=O), 1550 (N=N) |
Table 2: Influence of Coupling Component on Observed Color
The choice of the coupling component and its substituents allows for tuning the color of the final dye by modifying the electronic structure and extending the conjugation of the chromophore.
| Coupling Component Class | Substituents | Typical Observed Color |
| Phenols | Electron-donating (e.g., -OH, -NH₂) | Yellow to Orange |
| Naphthols | Extended conjugation | Orange to Red |
| Anilines | Electron-donating (e.g., -NR₂) | Yellow to Red |
| Active Methylene Compounds | (e.g., acetoacetanilide) | Bright Yellow |
Characterization of Synthesized Dyes
Confirmation of the synthesized azo dye structure is typically achieved through a combination of spectroscopic methods:
-
FT-IR Spectroscopy : Used to identify key functional groups. The disappearance of the primary amine N-H stretching bands (around 3300-3400 cm⁻¹) of the precursor and the appearance of the characteristic azo group (-N=N-) stretching vibration (around 1450-1550 cm⁻¹) confirm the reaction. Other peaks corresponding to the coupling component (e.g., O-H stretch for phenols) will also be present.
-
UV-Visible Spectroscopy : Azo compounds are colored due to the presence of an extended π-electron system that includes the azo group. UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye. The λmax value is sensitive to the dye's structure, solvent, and pH.
-
NMR Spectroscopy (¹H and ¹³C) : Provides detailed information about the chemical structure, confirming the arrangement of protons and carbons in the final molecule and verifying the successful coupling at the expected position on the aromatic ring.
-
Mass Spectrometry (MS) : Used to determine the molecular weight of the synthesized dye, confirming its molecular formula.[1]
References
- 1. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Diazotization Reaction Mechanism [unacademy.com]
- 8. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Methyl-1-phenyl-1H-pyrazol-5-amine in the Synthesis of Potent Kinase Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
The compound 3-Methyl-1-phenyl-1H-pyrazol-5-amine is a cornerstone building block in the synthesis of a diverse range of kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry because it acts as a bioisostere of adenine, enabling it to effectively compete for the ATP-binding site in a multitude of protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[4][5]
This document provides detailed application notes on the utility of this compound in synthesizing these inhibitors, complete with experimental protocols, quantitative biological data, and visualizations of the relevant cellular signaling pathways.
Synthetic Applications: Building the Core Scaffold
The primary application of this compound and its derivatives in kinase inhibitor synthesis is the construction of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through a cyclocondensation reaction with a β-dicarbonyl compound or its synthetic equivalent. A common strategy involves starting with the ethyl ester derivative, ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid and then cyclized.[6]
This core structure serves as a versatile template for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. These modifications are crucial for targeting specific kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][7]
Core Synthetic Workflow
The general workflow for synthesizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from a pyrazole amine precursor is a multi-step process that involves building the fused ring system and then modifying it to achieve the desired biological activity.
Caption: General workflow for kinase inhibitor synthesis.
Quantitative Data: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from phenyl-pyrazolopyrimidine scaffolds. This data is essential for structure-activity relationship (SAR) studies.
Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 4 ¹ | MCF-7 (Breast) | 5.00 | [4] |
| HCT-116 (Colon) | 32.52 | [4] | |
| HEPG-2 (Liver) | 12.51 | [4] | |
| Compound 10e ² | MCF-7 (Breast) | 11 | [6][8] |
¹(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone ²(E)-3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Table 2: Kinase Inhibitory Activity of Compound 4¹
| Target Kinase | % Inhibition (at 10 µg/mL) | IC50 (µM) | Reference |
| EGFR | 78 | 10.24 | [4] |
| FGFR | 92 | 5.18 | [4] |
| IR | 65 | - | [4] |
| VEGFR | 72 | - | [4] |
¹(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
Key Signaling Pathways Targeted
Pyrazolo[3,4-d]pyrimidine-based inhibitors effectively target key signaling pathways implicated in cancer cell proliferation and survival. By inhibiting kinases like CDKs, EGFR, and VEGFR, these compounds can halt the cell cycle and block tumor angiogenesis.
CDK-Mediated Cell Cycle Progression
Cyclin-Dependent Kinases are fundamental regulators of the cell cycle. Inhibitors derived from this compound can block CDK activity, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[5][9]
Caption: Inhibition of the CDK/Rb pathway.
EGFR and VEGFR Signaling in Tumor Growth
EGFR and VEGFR are receptor tyrosine kinases that, upon activation, trigger downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and angiogenesis. Dual inhibitors targeting these receptors can effectively shut down these pro-cancerous signals.[7]
Caption: Inhibition of EGFR/VEGFR signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Intermediate
This protocol is adapted from the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][4]oxazin-4-one, a key intermediate for further elaboration.[6]
Step 1: Hydrolysis of Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1)
-
To a solution of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) in ethanol, add a solution of sodium hydroxide (20 mmol) in water.
-
Heat the mixture under reflux for 4 hours.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2).
Step 2: Cyclization to form 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][4]oxazin-4-one (3)
-
Heat a mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2) (10 mmol) and acetic anhydride (5 mL) under reflux for 5 hours.
-
After cooling, the solid product will form.
-
Filter the solid, dry, and recrystallize from methanol to yield the pure oxazinone intermediate (3).
From this intermediate, a wide variety of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones can be synthesized by reacting with different amines, ureas, or hydrazines.[6]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase
-
ATP and appropriate peptide substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add 5 µL of the diluted inhibitor, a positive control inhibitor (e.g., Erlotinib), and DMSO for a negative control.
-
Add 10 µL of the EGFR enzyme solution to all wells and mix gently. Incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP (at its Km concentration) and the peptide substrate.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and lytic agent as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its straightforward incorporation into this privileged scaffold allows for the development of potent and selective inhibitors of key cancer-related kinases. The protocols and data presented here provide a foundational guide for researchers aiming to explore this chemical space in the ongoing quest for novel and more effective cancer therapeutics.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to the N-Alkylation of Aminopyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of pyrazole scaffolds is a fundamental and crucial transformation in medicinal chemistry. N-substituted aminopyrazole derivatives are key structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] For instance, they form the central core of potent and selective inhibitors for enzymes like c-Jun N-terminal kinase 3 (JNK3), which is a significant therapeutic target in the signaling pathways of neuronal apoptosis and neurodegenerative diseases.[4]
A primary challenge in the synthesis of these compounds is controlling the regioselectivity of the alkylation process. Asymmetrically substituted pyrazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of regioisomers.[4] The specific isomer produced is critical, as it profoundly influences the molecule's three-dimensional structure and its subsequent biological activity. The regiochemical outcome is dependent on a variety of factors including the substrate's steric and electronic properties, and the choice of base, solvent, and alkylating agent.[4]
This document provides detailed experimental protocols for the N-alkylation of aminopyrazoles, focusing on a widely used base-mediated method and an alternative acid-catalyzed approach.
Caption: Role of N-alkylated pyrazoles as JNK3 inhibitors.
Experimental Protocols
Two primary methods for the N-alkylation of aminopyrazoles are presented below.
Protocol 1: Classical Base-Mediated N-Alkylation
This is the most common approach for N-alkylation, employing a base to deprotonate the pyrazole nitrogen, which then acts as a nucleophile to attack an alkylating agent, typically an alkyl halide.[4] The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective.[4][5]
Detailed Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aminopyrazole substrate (1.0 equivalent).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of 0.1-0.5 M.[4]
-
Base Addition:
-
For NaH: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[5]
-
For K₂CO₃: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the stirred solution at room temperature. Stir the suspension for 15-30 minutes.[4]
-
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 equivalents) dropwise to the reaction mixture.[4] For reactions with NaH, maintain the temperature at 0 °C during addition.[5]
-
Reaction: Allow the reaction to warm to the desired temperature (ranging from room temperature to 80°C) and stir for 2-24 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.[5]
-
Extract the product with an organic solvent such as ethyl acetate (3x).[4][5]
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[4][5]
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[4][5]
Caption: General workflow for base-mediated N-alkylation.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
An alternative method avoids the use of strong bases by employing trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[6][7] This reaction often proceeds at room temperature and provides a milder route to N-alkylated pyrazoles.[6]
Brief Methodology:
A flask is charged with the trichloroacetimidate (1.0 eq.), the pyrazole (1.0 eq.), and CSA (0.2 eq.) under an argon atmosphere. Dry 1,2-dichloroethane (DCE) is added to form a 0.25 M solution, and the reaction is stirred at room temperature for approximately 4 hours.[6] Workup involves dilution with ethyl acetate, washing with saturated aqueous NaHCO₃ and brine, drying, and purification via column chromatography.[6] For unsymmetrical pyrazoles, this method can produce a mixture of regioisomers, with the major product typically determined by steric hindrance.[7]
Data Presentation: N-Alkylation Reaction Parameters
The following table summarizes various reported conditions and outcomes for the N-alkylation of different aminopyrazole derivatives.
| Entry | Aminopyrazole Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield / Regioisomer Ratio (N1:N2) | Reference |
| 1 | Methyl 3-amino-1H-pyrazole-4-carboxylate | Methyl Iodide | K₂CO₃ (1.5 eq) | DMF | RT - 80 | 4 - 24 | Yields vary; regioselective | [4] |
| 2 | Methyl 3-amino-1H-pyrazole-4-carboxylate | Benzyl Bromide | K₂CO₃ (2.0 eq) | DMF | RT - 80 | 4 - 24 | Yields vary; regioselective | [4] |
| 3 | 5-Hydrazinyl-4-phenyl-1H-pyrazole | Alkyl Halide (1.1 eq) | NaH (1.1 eq) | DMF | RT | 2 - 16 | Selective for N1-alkylation | [5] |
| 4 | 4-Chloropyrazole | Phenethyl trichloroacetimidate (1.0 eq) | CSA (0.2 eq) | DCE | RT | 4 | 77% Yield | [6] |
| 5 | 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate (1.0 eq) | CSA (0.2 eq) | DCE | RT | 4 | 56% Total Yield (N1: 40%, N2: 16%)Ratio: 2.5 : 1 | [7] |
| 6 | 3-Cyclopropyl-1H-pyrazole | Iodomethane (10 eq) | Enzymatic Cascade | Buffer | 37 | 40 | 37% Isolated YieldRatio: > 97 : 3 | [8] |
Note: "RT" denotes Room Temperature. Yields and regioselectivity are highly dependent on the specific substrate and precise reaction conditions. The data presented serves as a guideline for methodology development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-1-phenyl-1H-pyrazol-5-amine as a Corrosion Inhibitor for Copper
Introduction
Copper and its alloys are extensively used in various industrial applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, particularly in acidic and chloride-containing environments. Organic heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen atoms, have been widely studied as effective corrosion inhibitors. Pyrazole derivatives are a class of such compounds that have demonstrated significant potential in mitigating copper corrosion.[1] These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the copper from the corrosive medium.[2]
This document outlines the potential application of 3-Methyl-1-phenyl-1H-pyrazol-5-amine (PPA) as a corrosion inhibitor for copper. While direct experimental data for PPA is pending, the information provided herein is extrapolated from studies on analogous compounds and provides a comprehensive framework for its evaluation.
Proposed Mechanism of Inhibition
The corrosion inhibition of copper by pyrazole derivatives is generally attributed to the adsorption of the inhibitor molecules onto the copper surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bond formation between the heteroatoms (N, O) in the pyrazole ring and the vacant d-orbitals of copper atoms.
The phenyl and methyl groups in the PPA molecule can also influence the adsorption process and the properties of the protective film. The proposed mechanism involves the formation of a protective layer that blocks the active corrosion sites, thereby inhibiting both anodic and cathodic reactions.[3]
Quantitative Data from Analogous Pyrazole Derivatives
The following tables summarize quantitative data from studies on pyrazole derivatives as corrosion inhibitors for copper in various corrosive media. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Potentiodynamic Polarization Data for Pyrazole Derivatives on Copper
| Inhibitor | Corrosive Medium | Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 1H,4H,5H-pyrazolo[3,4-d]pyrimidine (PPO) | 3% NaCl | 10⁻³ M | -235 | 1.8 | 96.5 | [3] |
| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | H₂SO₄ | 10 mM | - | - | 90.1 | |
| 5-phenyl-2,4-dihydro-3H-pyrazol-3-one | H₂SO₄ | 10 mM | - | - | 87.9 | |
| 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | H₂SO₄ | 10 mM | - | - | 84.9 | |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | 1 M HNO₃ | 15 µM | -16 | 13.5 | 94.1 | [4] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Pyrazole Derivatives on Copper
| Inhibitor | Corrosive Medium | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference | |---|---|---|---|---|---| | 1H,4H,5H-pyrazolo[3,4-d]pyrimidine (PPO) | 3% NaCl | 10⁻³ M | 14350 | 29.5 | - |[3] | | 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | 1 M HNO₃ | 15 µM | 1150 | 14.6 | 93.7 |[4] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of a compound like this compound on copper.
Synthesis of this compound (PPA)
A common synthetic route for this compound involves the cyclization of a β-keto nitrile with phenylhydrazine.
Materials:
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Ethyl acetate
-
Phenylhydrazine
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Slowly add a mixture of ethyl cyanoacetate and ethyl acetate to the sodium ethoxide solution while stirring and cooling in an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the intermediate, ethyl 2-cyano-3-oxobutanoate.
-
Filter, wash, and dry the intermediate.
-
Reflux a mixture of the intermediate and phenylhydrazine in ethanol for several hours.
-
Cool the reaction mixture to allow the product, this compound, to crystallize.
-
Filter the product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure PPA.
Preparation of Copper Specimens
Materials:
-
Copper specimens (e.g., 99.9% pure copper) of desired dimensions
-
Emery papers of various grades (e.g., 400, 600, 800, 1000, 1200 grit)
-
Acetone
-
Distilled water
-
Ethanol
Procedure:
-
Mechanically polish the copper specimens using successively finer grades of emery paper to achieve a mirror-like surface finish.[5]
-
Degrease the polished specimens by sonicating in acetone for 5-10 minutes.[5]
-
Rinse the specimens with distilled water and then with ethanol.
-
Dry the specimens in a stream of warm air and store them in a desiccator before use.
Electrochemical Measurements
Electrochemical tests are typically performed using a three-electrode cell setup with a potentiostat/galvanostat.
Setup:
-
Working Electrode: Prepared copper specimen.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[4]
-
Counter Electrode: Platinum foil or graphite rod.
-
Electrolyte: Corrosive medium (e.g., 1 M HCl, 3.5% NaCl, or 0.5 M H₂SO₄) with and without various concentrations of the inhibitor.
4.3.1. Potentiodynamic Polarization (PDP)
Procedure:
-
Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[3][4]
-
Record the resulting current density.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
4.3.2. Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
Analyze the data using Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis
4.4.1. Scanning Electron Microscopy (SEM)
Procedure:
-
Immerse copper specimens in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
Remove the specimens, rinse gently with distilled water, and dry.
-
Mount the specimens on stubs and coat with a thin layer of gold or carbon if necessary.
-
Examine the surface morphology using an SEM to observe the extent of corrosion and the formation of a protective film.
Visualizations
Caption: Experimental workflow for evaluating a corrosion inhibitor.
References
Green Synthesis Protocols for 3-Methyl-1-phenyl-1H-pyrazol-5-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-1-phenyl-1H-pyrazol-5-amine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmaceuticals. Traditional synthesis routes for these compounds often rely on harsh conditions, toxic solvents, and multi-step procedures, posing significant environmental and economic challenges. The adoption of green chemistry principles offers a sustainable alternative by utilizing eco-friendly solvents, alternative energy sources like microwave and ultrasound irradiation, and catalyst-free or recyclable catalyst systems. These approaches not only minimize environmental impact but also frequently lead to higher yields, shorter reaction times, and simplified purification processes.
This document provides detailed application notes and protocols for three prominent green synthesis strategies for this compound derivatives: Ultrasound-Promoted Synthesis in Aqueous Media, Microwave-Assisted Solvent-Free Synthesis, and Catalyst-Free One-Pot Synthesis in Water.
Application Note 1: Ultrasound-Promoted Synthesis in Aqueous Media
Ultrasound irradiation has emerged as a powerful tool in green organic synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. This effect dramatically enhances mass transfer and accelerates reaction rates, often allowing for catalyst-free transformations in environmentally benign solvents like water.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis via the cyclocondensation of phenylhydrazine with 3-aminocrotononitrile in water under ultrasonic irradiation.
Materials:
-
Phenylhydrazine (1.0 equiv.)
-
3-Aminocrotononitrile (1.0 equiv.)
-
Deionized Water
-
Ultrasonic bath or probe sonicator
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine phenylhydrazine (1.0 mmol, 98 μL) and 3-aminocrotononitrile (1.0 mmol, 82 mg).
-
Add 10 mL of deionized water to the flask.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.
-
Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at 60 °C for 15-45 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and dry under vacuum to yield the pure this compound.
Quantitative Data Summary
The use of ultrasound significantly reduces reaction times and often improves yields compared to conventional heating methods.
| Method | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Ultrasound | Water | None | 60 | 15-45 min | 85-95 | Adapted from[1] |
| Conventional | Ethanol | Acetic Acid | 78 (Reflux) | 10-18 h | 70-80 | Adapted from[2] |
Experimental Workflow Diagram
Application Note 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently.[3] This technique leads to a rapid rise in temperature, uniform heating, and often results in dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating.[3][4] Solvent-free, or "neat," reactions are particularly aligned with green chemistry principles, as they eliminate solvent waste and can simplify product isolation.[5]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Intermediate)
This protocol details the solvent-free synthesis of the key intermediate, 3-methyl-1-phenyl-5-pyrazolone, from which the target amine can be subsequently synthesized.
Materials:
-
Ethyl acetoacetate (1.05 equiv.)
-
Phenylhydrazine (1.0 equiv.)
-
Microwave reactor with temperature and pressure controls
-
Reaction vessel (10 mL)
-
Ethyl acetate for work-up
Procedure:
-
In a 10 mL microwave reaction vessel, add phenylhydrazine (7.29 mmol, 0.72 mL) and ethyl acetoacetate (7.68 mmol, 0.98 mL).[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwave energy (e.g., 20% power, ~150 W) for 4 minutes, with a target temperature of 120-150 °C.[3][5]
-
After irradiation, allow the vessel to cool to room temperature.
-
Add ethyl acetate (10 mL) to the solidified reaction mixture and stir vigorously to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry to yield 3-methyl-1-phenyl-5-pyrazolone.
-
The resulting pyrazolone can be converted to the 5-amino derivative through established methods, such as reaction with a suitable aminating agent.
Quantitative Data Summary
Microwave-assisted synthesis offers a significant time advantage over conventional refluxing.
| Method | Solvent | Catalyst | Power (W) | Time | Yield (%) | Reference |
| Microwave | None | None | 150-300 | 2-4 min | 82 | [5] |
| Conventional | Ethanol | None | N/A (Reflux) | 2-3 h | 86 | [6] |
Experimental Workflow Diagram
Application Note 3: Catalyst-Free, One-Pot Synthesis in Water
One-pot, multi-component reactions are highly efficient, as they combine several synthetic steps into a single operation without isolating intermediates, thus saving time, energy, and resources. Conducting these reactions in water as a solvent is a cornerstone of green chemistry.[7] Water is non-toxic, non-flammable, and inexpensive. The hydrophobic effect can also play a role in accelerating reaction rates between nonpolar reactants in an aqueous medium.[8][9]
Experimental Protocol: One-Pot Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a three-component reaction between an aldehyde, malononitrile, and phenylhydrazine in water. While this yields a 4-carbonitrile derivative, it exemplifies the principles of aqueous one-pot synthesis for this class of compounds.[10]
Materials:
-
Acetaldehyde (or a suitable aldehyde precursor) (1.0 equiv.)
-
Malononitrile (1.0 equiv.)
-
Phenylhydrazine (1.0 equiv.)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve malononitrile (1.0 mmol, 66 mg) and acetaldehyde (1.0 mmol, 56 μL) in 15 mL of water.
-
Stir the mixture at room temperature for 5 minutes.
-
Add phenylhydrazine (1.0 mmol, 98 μL) to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.[10]
-
The product will precipitate from the reaction mixture upon formation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water and dry under vacuum to obtain the pure product.
Quantitative Data Summary
Aqueous, catalyst-free methods provide an excellent green alternative for synthesizing pyrazole derivatives.
| Reactants | Solvent | Catalyst | Time | Yield (%) | Reference |
| Benzaldehyde, Malononitrile, Phenylhydrazine | Water | None | 1 h | 95 | [10] |
| 4-Nitrobenzylidene malononitrile, Phenylhydrazine | Water | None | 5 min | 96 | [9] |
| Aldehydes, Ethyl Acetoacetate, Phenylhydrazine | Water | CTAB | 2-4 h | 89-97 | [7] |
Logical Relationship Diagram
References
- 1. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide direct answers to specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
A: Low or no yield in the synthesis of this compound, typically synthesized via the condensation of phenylhydrazine and ethyl acetoacetate, can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks & Solutions:
-
Purity of Starting Materials: Ensure high purity of both phenylhydrazine and ethyl acetoacetate. Impurities can lead to undesirable side reactions and significantly lower the yield.[1]
-
Reaction Conditions: The reaction is sensitive to temperature and time.
-
Temperature: Increasing the reaction temperature to around 60°C has been shown to improve yields. However, exceeding this temperature may lead to a decrease in yield.[2]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider prolonging the duration.[1]
-
-
Catalyst Choice: The use of a catalyst can significantly enhance the reaction rate and yield. Nano-ZnO has been reported as an effective catalyst for this synthesis, achieving yields as high as 95%.[2][3]
Troubleshooting Workflow for Low Yield:
References
Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.
Issue 1: The final product is an oil or fails to crystallize.
-
Question: After synthesis and initial work-up, my this compound is an oil and will not solidify. What can I do?
-
Answer: An oily product can be due to the presence of impurities or residual solvent.
-
Troubleshooting Steps:
-
Ensure complete removal of solvent: Dry the product under high vacuum, possibly with gentle heating, to remove any residual solvent that might be inhibiting crystallization.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether. This can help to wash away more soluble impurities, leaving the desired product as a solid.
-
Seed Crystals: If a small amount of pure, crystalline product is available from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.
-
Re-purification: If the above methods fail, the oil likely contains a significant amount of impurities and should be re-purified by column chromatography.
-
-
Issue 2: Low yield after purification.
-
Question: I am losing a significant amount of my product during purification, resulting in a low yield. How can I improve this?
-
Answer: Low recovery can occur during both recrystallization and column chromatography due to suboptimal conditions.
-
Troubleshooting Steps:
-
Recrystallization:
-
Solvent Choice: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in the loss of product in the mother liquor.
-
Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crash cooling can lead to the formation of small, impure crystals.
-
-
Column Chromatography:
-
Stationary Phase Interaction: As an amine, your product can interact strongly with the acidic silica gel, leading to streaking and incomplete elution. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent).
-
Alternative Stationary Phase: Using a different stationary phase, such as neutral alumina or amine-functionalized silica, can prevent strong interactions and improve recovery.
-
-
-
Issue 3: Persistent impurities after purification.
-
Question: Even after purification, I am still seeing impurities in my product, particularly unreacted starting materials. How can I remove them?
-
Answer: The most common impurities are unreacted phenylhydrazine and ethyl acetoacetate.
-
Troubleshooting Steps:
-
Removing Phenylhydrazine:
-
Acid Wash: During the aqueous work-up, perform an acid wash (e.g., with dilute HCl). Phenylhydrazine is basic and will be protonated to form a water-soluble salt that can be separated in the aqueous layer.[1][2] The desired product, being a weaker base, may remain in the organic layer, though some loss is possible. Careful pH control is necessary.
-
Distillation: If the crude product is a liquid or can be dissolved in a high-boiling solvent, unreacted phenylhydrazine can sometimes be removed by distillation under reduced pressure.
-
-
Removing Ethyl Acetoacetate:
-
Aqueous Work-up: Ethyl acetoacetate has some water solubility and can be partially removed with aqueous washes.
-
Column Chromatography: Column chromatography is generally effective for separating the product from residual ethyl acetoacetate.
-
-
-
Issue 4: Difficulty in separating isomers.
-
Question: My synthesis has produced both this compound and its isomer, 5-Methyl-1-phenyl-1H-pyrazol-3-amine. How can I separate them?
-
Answer: The separation of constitutional isomers can be challenging but is often achievable with careful chromatography.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating these isomers. A study has shown that column chromatography can be used to separate this compound and 5-methyl-1-phenyl-1H-pyrazol-3-amine.[3] Careful selection of the mobile phase and a long column can improve resolution.
-
Fractional Crystallization: In some cases, fractional crystallization from a suitable solvent system may be possible if the isomers have significantly different solubilities. This often requires trial and error with various solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: What is a good starting point for a recrystallization solvent?
A2: A common solvent for the recrystallization of related pyrazolone derivatives is diluted ethanol.[4] A good starting point would be to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly. Other potential solvents to explore include methanol-acetone mixtures.[5]
Q3: What mobile phase should I use for column chromatography?
A3: For column chromatography of pyrazole derivatives, a mixture of a non-polar and a polar solvent is typically used. For a related compound, a mobile phase of 5% methanol in dichloromethane was found to provide good separation.[6] For another derivative, ethyl acetate/hexane (1:5, v/v) was used.[7] Given the amine functionality of your compound, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent to prevent peak tailing.
Q4: My purified product is colored (e.g., yellow or brown). Is this normal?
A4: While the pure compound is typically a yellow to pale brown solid, a dark coloration can indicate the presence of oxidized impurities.[3] Phenylhydrazine and its derivatives can be sensitive to air and light. If the color is intense, re-purification may be necessary.
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is an excellent tool for monitoring the purification process. It can be used to identify the optimal solvent system for column chromatography and to check the purity of fractions collected from the column or the crystalline product after recrystallization. A mobile phase of 5% methanol in dichloromethane has been reported to give good separation for related compounds on TLC.[6]
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane with a small percentage of ethyl acetate and 0.5-1% triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a dry, free-flowing powder, and carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratios/Concentrations | Notes |
| Recrystallization | Ethanol/Water | Start with minimal hot ethanol, add water until turbidity | A common system for pyrazole derivatives. |
| Recrystallization | Methanol/Acetone | Varies depending on crude purity | Another potential system to explore.[5] |
| Column Chromatography | Hexane/Ethyl Acetate | Gradient elution, e.g., from 95:5 to 70:30 | Add 0.5-1% triethylamine to prevent tailing. |
| Column Chromatography | Dichloromethane/Methanol | Gradient elution, e.g., from 99:1 to 95:5 | Add 0.5-1% triethylamine to prevent tailing.[6] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification techniques and common impurities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Common side products in the synthesis of pyrazoles
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side products encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazoles, focusing on the identification, minimization, and characterization of common side products.
Q1: I am observing a mixture of products in my pyrazole synthesis. What is the most common side product?
A1: The most prevalent side product in the synthesis of pyrazoles is the formation of regioisomers .[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The two non-equivalent carbonyl groups of the dicarbonyl compound can both be attacked by the substituted nitrogen of the hydrazine, leading to two different intermediates that cyclize to form a mixture of pyrazole regioisomers.[1]
Q2: How can I control the regioselectivity of my pyrazole synthesis to favor one regioisomer?
A2: Controlling regioselectivity is a key challenge in pyrazole synthesis. Several factors influence the outcome, including steric hindrance, electronic effects of substituents, and reaction conditions such as solvent and catalyst.
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically favor the formation of one regioisomer over the other.[2]
-
Catalyst Choice: The use of specific catalysts can direct the reaction towards a desired regioisomer. Both acid and base catalysis can be employed, and the choice may depend on the specific substrates. For example, in the Knorr synthesis, catalytic amounts of a protic acid are often used.[3] In some cases, Lewis acids or nano-ZnO have demonstrated improved regioselectivity.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Nature of Hydrazine: The substituent on the hydrazine can influence the nucleophilicity of the two nitrogen atoms. The use of hydrazine hydrochlorides in aprotic dipolar solvents has been reported to give better regioselectivity compared to using the free base in protic solvents.
Below is a table summarizing the effect of different solvents on the regioisomeric ratio in the reaction of various 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | [2] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 1:>99 | [2] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 60:40 | [2] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | TFE | >99:1 | [2] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | Ethanol | 40:60 | [2] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | TFE | 1:>99 | [2] |
| 1-(4-Nitrophenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 80:20 | [2] |
| 1-(4-Nitrophenyl)-1,3-butanedione | Phenylhydrazine | TFE | >99:1 | [2] |
Regioisomer A: N-substituted nitrogen adjacent to the R¹ group of the dicarbonyl. Regioisomer B: N-substituted nitrogen adjacent to the R² group.
Q3: My pyrazole synthesis has a low yield. What are the possible causes and how can I improve it?
A3: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reaction, side reactions, and issues with starting materials.
Troubleshooting Guide for Low Yields:
-
Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine are of high purity. Impurities can lead to unwanted side reactions and decrease the yield.
-
Reaction Conditions:
-
Temperature and Time: Increasing the reaction temperature or prolonging the reaction time may drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst: The choice and amount of catalyst are crucial. For Knorr-type syntheses, a catalytic amount of acid (e.g., acetic acid, H₂SO₄) is often necessary.[4]
-
-
Incomplete Cyclization: The intermediate hydrazone may not be efficiently cyclizing. This can sometimes be addressed by changing the solvent or catalyst.
-
Decomposition of Hydrazine: Hydrazine and its derivatives can be unstable, especially at elevated temperatures. Consider adding the hydrazine slowly to the reaction mixture or using a more stable form, such as a hydrazine salt.
Q4: My reaction mixture has turned a dark color. What causes this and how can I purify my product?
A4: The formation of colored impurities is a common issue in pyrazole synthesis, often due to the decomposition of the hydrazine starting material or oxidation of intermediates.
Troubleshooting and Purification Protocol:
-
Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Work-up:
-
After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a mild reducing agent solution, such as aqueous sodium bisulfite, to remove some colored impurities.
-
Follow with a brine wash and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Column Chromatography: Flash column chromatography on silica gel is often effective for removing colored impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through celite.
-
Q5: I am performing an N-arylation of my pyrazole using a Buchwald-Hartwig amination and observing biaryl side products. How can I minimize their formation?
A5: The formation of biaryl compounds is a known side reaction in palladium-catalyzed cross-coupling reactions, arising from the homocoupling of the aryl halide starting material.
Troubleshooting Guide for Biaryl Formation:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as RuPhos or DavePhos can promote the desired C-N bond formation and suppress homocoupling.
-
Catalyst Precursor: Using a well-defined palladium precatalyst can sometimes give cleaner reactions than generating the active catalyst in situ from sources like Pd(OAc)₂.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of the competing homocoupling reaction.
-
Base: The choice and stoichiometry of the base can influence the reaction outcome. Weaker bases or careful control of the base amount might be beneficial.
-
Aryl Halide: Aryl bromides or iodides are generally more reactive and may lead to cleaner reactions compared to aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Regioisomer Formation in Knorr Pyrazole Synthesis
This protocol utilizes a fluorinated alcohol as the solvent to enhance regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE.
-
Slowly add the substituted hydrazine to the solution at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reactions in TFE are often complete within an hour.
-
Upon completion, remove the TFE under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Detailed NMR Analysis for Characterization of Pyrazole Regioisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between pyrazole regioisomers.
Sample Preparation:
-
Dissolve a small amount of the purified pyrazole isomer or the crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts of the protons on the pyrazole ring and the substituents will be different for each regioisomer.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The chemical shifts of the carbons in the pyrazole ring and the substituents will also differ between the isomers.
-
2D NMR (NOESY/ROESY): For unambiguous assignment, a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is highly recommended. This experiment shows through-space correlations between protons that are close to each other. By observing a correlation between the protons of the N-substituent and the protons of the substituent at the C5 position of the pyrazole ring, you can definitively confirm the regiochemistry.
Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
A suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. The ideal solvent system should give good separation between the two regioisomer spots (a difference in Rf values of at least 0.1-0.2).
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Combine and Concentrate: Combine the fractions containing each pure regioisomer and remove the solvent under reduced pressure to obtain the separated products.
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during pyrazole synthesis.
Caption: A workflow for troubleshooting common issues in pyrazole synthesis.
References
Technical Support Center: Optimization of Pyrazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Issue 1: Low Reaction Yield
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1][2] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also effectively improve yields and shorten reaction times.[2][3]
-
-
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[1][4] Hydrazine derivatives can degrade, so using a freshly opened or purified reagent is advisable.[1]
-
Reaction Stoichiometry: Incorrect stoichiometry can hinder the reaction. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Catalyst Selection: The choice and amount of catalyst are often critical. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used.[2] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[2]
-
Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[2][5]
A logical workflow for troubleshooting low yields is presented below.
Issue 2: Formation of Regioisomers
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
-
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. Aprotic dipolar solvents have been shown to give better results than protic solvents in some cases.[4]
-
pH Control: Adjusting the reaction's pH can alter the initial site of hydrazine attack. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[6]
-
Catalyst: The choice of catalyst can direct the reaction towards a specific regioisomer.
-
Temperature: Reaction temperature can also play a role in controlling regioselectivity.
-
The Knorr synthesis pathway below illustrates the formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.
Issue 3: Discoloration of the Reaction Mixture
Q3: Why is my reaction mixture turning a deep yellow or red color?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][7] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
-
Troubleshooting Discoloration:
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[1]
-
Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a suitable solvent or using activated charcoal during recrystallization can be effective.[1][8]
-
Issue 4: Product Purification Challenges
Q4: My pyrazole compound is "oiling out" instead of crystallizing during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[8] Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[1][8]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling.[8]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations.[8]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[8]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of various reaction parameters on pyrazole synthesis, providing a basis for optimization.
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 2 | 85 | [2] |
| Nano-ZnO | None | 100 | 0.5 | 92 | [2] |
| Yb(OTf)₃ | DMF | 80 | 4 | 90 | [5] |
| InCl₃ | DMF | 80 | 3 | 95 | [5] |
| None | DMF | 120 | 6 | 75 | [5] |
Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Solvent | Regioisomer Ratio (A:B) | Reference |
| Ethanol | 60:40 | [6] |
| Toluene | 75:25 | [6] |
| 2,2,2-Trifluoroethanol (TFE) | 95:5 | [6] |
| N,N-Dimethylacetamide | >98:2 | [9] |
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Reflux) | 10-12 h | 59-71 | [10] |
| Microwave Irradiation (180 W) | 5-7 min | 85-95 | [10] |
| Conventional Heating (Reflux) | 7-9 h | 70-80 | [11] |
| Microwave Irradiation | 9-10 min | 79-92 | [11] |
Experimental Protocols
1. General Procedure for Knorr Pyrazole Synthesis
This protocol describes a typical procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[1]
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate (1 equivalent) may be added.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.[1][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
An experimental workflow for the Knorr pyrazole synthesis is depicted below.
2. General Procedure for Microwave-Assisted Pyrazole Synthesis
This protocol outlines a general method for pyrazole synthesis using microwave irradiation.
-
Reactant Mixture: In a microwave-safe vial, combine the 1,3-dicarbonyl compound (1 equivalent), the hydrazine derivative (1 equivalent), and a catalytic amount of acid or base in a minimal amount of a high-boiling point solvent (e.g., ethanol, DMF) or under solvent-free conditions.[3][12]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration (typically 5-30 minutes).[3]
-
Cooling and Work-up: After irradiation, allow the vial to cool to room temperature. The product may precipitate upon cooling and can be collected by filtration.
-
Purification: Further purification can be achieved by recrystallization from an appropriate solvent.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: this compound is susceptible to hydrolytic degradation in acidic environments. The primary concern is the hydrolysis of the amine group at the C5 position of the pyrazole ring, which can lead to the formation of a keto-analogue, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone). This analogue is itself subject to further degradation. The rate of degradation is influenced by pH, temperature, and the presence of light.
Q2: What is the likely degradation pathway for this compound under acidic conditions?
A2: While direct studies on this compound are limited, a probable degradation pathway can be inferred from its close structural analogue, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Under acidic conditions, the amine group of this compound is likely to undergo hydrolysis to form 3-methyl-1-phenyl-2-pyrazolin-5-one. This intermediate can then undergo further hydrolysis of the pyrazole ring to yield 2-oxo-3-(phenylhydrazono)-butanoic acid[1].
Q3: Are there any known degradation products I should be looking for?
A3: Based on the hydrolysis of the related compound Edaravone, a key potential degradation product to monitor is 2-oxo-3-(phenylhydrazono)-butanoic acid . Additionally, under certain stress conditions such as elevated temperature, dimeric and trimeric impurities of the parent compound or its pyrazolone analogue may also be formed[2][3].
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions in a range where the compound is most stable. For the related compound Edaravone, stability is increased at a lower pH (3.0-4.5)[4].
-
Temperature: Perform experiments at controlled, and if possible, reduced temperatures to slow down the rate of hydrolysis.
-
Light Protection: Protect solutions from light, especially UV light, to prevent photolytic degradation[4].
-
Inert Atmosphere: If oxidative degradation is a concern, consider deoxygenating your solvents and running experiments under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound. | Prepare fresh samples and analyze immediately. Compare the retention times of unknown peaks with potential degradation products if standards are available. Review and optimize sample preparation and storage conditions (pH, temperature, light exposure). |
| Loss of compound concentration over time in solution. | Instability and degradation in the chosen solvent or buffer. | Verify the pH of your solution. Consider using a buffer in the optimal pH range for stability. Prepare solutions fresh before use and store them under recommended conditions (refrigerated and protected from light). |
| Discoloration of the solution (e.g., turning yellow). | Formation of degradation products, possibly due to oxidation or hydrolysis. | This is a visual indicator of degradation. Discard the solution and prepare a fresh one using high-purity solvents and proper handling techniques to minimize exposure to air and light. |
| Precipitate formation in aqueous solution. | Formation of insoluble degradation products, such as dimers or trimers. | This indicates significant degradation. The solution should be discarded. Re-evaluate the solvent system and concentration to maintain the stability and solubility of the compound. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 N HCl.
-
Stress Condition: Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Protect the solution from light.
-
Sampling: At each time point, withdraw an aliquot of the solution.
-
Neutralization: Neutralize the acidic sample with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.
-
HPLC Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Control Sample: Prepare a control sample by dissolving the compound in the mobile phase without subjecting it to stress conditions.
Stability-Indicating HPLC Method
This method can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a lower percentage of B and gradually increase. A typical starting point could be 95:5 (A:B) to 20:80 (A:B) over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 240-280 nm). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualizations
Caption: Proposed acidic degradation pathway for this compound.
Caption: Workflow for the forced degradation study under acidic conditions.
References
- 1. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Challenges in the scale-up of 3-Methyl-1-phenyl-1H-pyrazol-5-amine production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 3-Methyl-1-phenyl-1H-pyrazol-5-amine. The content is structured to address specific issues through troubleshooting guides and frequently asked questions.
Disclaimer: The synthesis of this compound is a multi-step process. While the synthesis of its precursor, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone), is well-documented, detailed public-domain information on the subsequent conversion to the final amine product at an industrial scale is limited. This guide provides a thorough overview of the precursor synthesis and discusses the theoretical and practical considerations for the subsequent amination step based on established chemical principles.
Part 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Precursor)
The most common route to 3-methyl-1-phenyl-5-pyrazolone is the Knorr pyrazole synthesis, which involves the cyclocondensation of phenylhydrazine and ethyl acetoacetate.[1]
Troubleshooting Guide: Precursor Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Ensure starting materials are fully consumed by monitoring the reaction with Thin Layer Chromatography (TLC). - Increase reaction time or temperature. Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times. |
| Suboptimal pH | - The reaction is typically acid-catalyzed. Ensure the appropriate amount of catalyst (e.g., glacial acetic acid) is used. The pH should be slightly acidic to facilitate condensation.[1] | |
| Poor quality of starting materials | - Use high-purity phenylhydrazine and ethyl acetoacetate. Phenylhydrazine can oxidize over time, indicated by a dark red or brown color, which can lead to impurities and lower yields. | |
| Product Discoloration (Yellow/Red Tint) | Phenylhydrazine impurities or degradation | - Use freshly distilled or high-purity phenylhydrazine. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Side reactions | - Overheating can lead to the formation of colored byproducts. Maintain strict temperature control. | |
| Formation of Side Products | Presence of aldehydes | - Aldehydes can react with two equivalents of the pyrazolone to form 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Ensure starting materials and solvents are free from aldehyde contamination. |
| Difficult Purification | Inefficient crystallization | - Select an appropriate solvent system for recrystallization. Ethanol is commonly used.[2] Forcing crystallization too quickly can trap impurities. Allow for slow cooling. |
| Co-crystallization of impurities | - If recrystallization is insufficient, column chromatography on silica gel may be necessary. A typical eluent system is a gradient of hexane/ethyl acetate. |
Frequently Asked Questions (FAQs): Precursor Synthesis
Q1: What is the mechanism of the Knorr synthesis for 3-methyl-1-phenyl-5-pyrazolone?
A1: The reaction proceeds through the initial formation of a hydrazone from the reaction of phenylhydrazine with the ketone group of ethyl acetoacetate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl group, with subsequent elimination of ethanol to form the pyrazolone ring.[1]
Q2: What are the optimal reaction conditions for the Knorr synthesis of the precursor?
A2: While conditions can vary, a common method involves reacting phenylhydrazine and ethyl acetoacetate in a solvent like ethanol with a catalytic amount of a protic acid, such as acetic acid.[2] Heating under reflux is often employed to drive the reaction to completion. Solvent-free methods have also been reported and can offer a greener alternative.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Spot the starting materials (phenylhydrazine and ethyl acetoacetate) and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting material spots indicates the completion of the reaction.
Data Presentation: Precursor Synthesis Yields
| Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine and ethyl acetoacetate in dehydrated alcohol (reflux) | 65 | Patent US4857542 [as cited in 8] |
| Phenylhydrazine and ethyl acetoacetate in acetic acid at 50°C | 86 | Patent WO2006/71730 [as cited in 8] |
| Phenylhydrazine and ethyl acetoacetate in ethanol with an acid catalyst, followed by crystallization with a non-alcohol solvent | >90 | Patent CN102180834A[3] |
| Solvent-free reaction of phenylhydrazine and ethyl acetoacetate | Quantitative | [1] |
Experimental Protocol: Lab-Scale Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is a generalized procedure based on common laboratory practices for the Knorr pyrazole synthesis.
Materials:
-
Phenylhydrazine (1.0 equivalent)
-
Ethyl acetoacetate (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 equivalents)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate and absolute ethanol.
-
Begin stirring and add the catalytic amount of glacial acetic acid.
-
Slowly add phenylhydrazine to the mixture. The addition may be slightly exothermic.
-
Once the addition is complete, heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Visualization: Synthesis Workflow and Troubleshooting Logic
References
Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing residual starting materials from 3-Methyl-1-phenyl-1H-pyrazol-5-amine.
Troubleshooting Guide: Residual Starting Material Removal
This guide addresses specific issues encountered during the purification of this compound, focusing on the removal of common starting materials such as phenylhydrazine and ethyl acetoacetate.
Issue 1: Oily residue or distinct almond-like odor persists in the product after initial isolation.
-
Question: My synthesized this compound has an oily consistency and a faint, sweet, almond-like smell. What is the likely contaminant and how can I remove it?
-
Answer: The described characteristics suggest the presence of residual phenylhydrazine . Phenylhydrazine is an oily liquid at room temperature and is known for its distinct odor. Incomplete reaction or inefficient initial work-up can lead to its persistence in the crude product.
Solution: An acidic wash is effective for removing basic impurities like phenylhydrazine.
Experimental Protocol: Acidic Wash
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid.
-
Separate the aqueous layer.
-
Repeat the wash with the acidic solution.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
-
Issue 2: Product shows a lower than expected melting point and analytical data (e.g., NMR) indicates the presence of an ester.
-
Question: The melting point of my this compound is broad and lower than the literature value. 1H NMR analysis shows signals corresponding to an ethyl group that do not belong to the product. What is the likely impurity and how can I purify my compound?
-
Answer: The presence of an ethyl group suggests residual ethyl acetoacetate , a common starting material in the synthesis of pyrazole derivatives.[1][2] Its presence as an impurity will depress and broaden the melting point of the final product.
Solution: Recrystallization is a highly effective method for removing less polar impurities like ethyl acetoacetate from a more polar solid product.
Experimental Protocol: Recrystallization
-
Select an appropriate solvent system. A common choice is ethanol or a mixture of ethanol and water.[2]
-
Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to decolorize.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Issue 3: Thin Layer Chromatography (TLC) of the product shows multiple spots, with one corresponding to non-polar starting material.
-
Question: My TLC analysis of the synthesized product reveals the presence of the desired product spot, but also a faster-moving (higher Rf) spot. How can I isolate the pure product?
-
Answer: A higher Rf value on a normal-phase silica gel TLC plate indicates a less polar compound, which is characteristic of starting materials like ethyl acetoacetate compared to the more polar aminopyrazole product. For separating compounds with different polarities, column chromatography is the most suitable technique.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A solvent system that provides good separation on TLC. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The ratio is optimized based on TLC analysis.
-
Slurry Packing: Prepare a slurry of the silica gel in the non-polar component of the eluent and pour it into the chromatography column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. The less polar starting material will elute first, followed by the more polar product, this compound.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common starting materials are phenylhydrazine and ethyl acetoacetate.[1][2] The reaction is a classic example of the Knorr pyrazole synthesis.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified product, and the starting materials on the same plate, you can visually assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a yellow to pale brown solid.[3] Its melting point is reported to be around 116 °C.[3]
Q4: Can I use a different recrystallization solvent?
A4: Yes, the choice of recrystallization solvent depends on the solubility of your product and impurities. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Besides ethanol/water, other solvent systems like isopropanol or toluene might be suitable and should be tested on a small scale first.
Q5: Are there any safety precautions I should take when working with phenylhydrazine?
A5: Yes, phenylhydrazine is toxic and a suspected carcinogen. It can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Data Presentation
| Purification Technique | Target Impurity | Key Parameters |
| Acidic Wash | Phenylhydrazine | Washing Agent: 1 M HCl (aq) Neutralizing Agent: Saturated NaHCO₃ (aq) |
| Recrystallization | Ethyl acetoacetate | Solvent System: Ethanol/Water[2] |
| Column Chromatography | Ethyl acetoacetate & other non-polar impurities | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and removing specific impurities.
References
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity, with a particular focus on the influence of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor regioselectivity in pyrazole synthesis?
A1: The formation of regioisomeric mixtures is a frequent challenge, particularly when employing unsymmetrical 1,3-dicarbonyl compounds in reactions such as the Knorr pyrazole synthesis.[1][2][3] The regioselectivity is primarily governed by the steric and electronic properties of the two carbonyl groups, as well as the reaction conditions.[1][3] Under different pH conditions (acidic, neutral, or basic), the reaction can proceed through different mechanistic pathways, leading to variations in the major regioisomer formed.[1]
Q2: How does solvent choice impact the regioselectivity of pyrazole formation?
A2: Solvent choice can have a dramatic effect on the regioselectivity of pyrazole formation.[4][5][6] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine, often favoring the formation of a single regioisomer.[4][5][6] This is in contrast to conventional solvents like ethanol, which frequently yield mixtures of regioisomers that are difficult to separate.[4][5] The unique properties of fluorinated alcohols, such as their strong hydrogen-bond-donating ability and low nucleophilicity, are thought to influence the reaction pathway.
Q3: Are there solvent-free methods to improve regioselectivity?
A3: Yes, solvent-free reaction conditions have been explored for pyrazole synthesis and can offer advantages in terms of improved reaction rates, easier product separation, and reduced environmental impact. Microwave-assisted solvent-free synthesis has been shown to be effective in producing pyrazoles, with reaction outcomes, including regioselectivity, being sensitive to temperature.[7] Additionally, the use of a catalytic amount of a substance like tetrabutylammonium bromide (TBAB) under solvent-free conditions can facilitate the reaction.
Q4: What are Deep Eutectic Solvents (DESs) and can they be used to control regioselectivity?
A4: Deep Eutectic Solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents in pyrazole synthesis.[8] These solvents, which are mixtures of hydrogen bond donors and acceptors, are biodegradable and have low toxicity.[8] The use of DESs can lead to accelerated reaction rates and high selectivity.[8] For example, a DES composed of choline chloride and tartaric acid has been used in combination with ultrasonic conditions to improve yields and reaction rates.[8]
Troubleshooting Guide
Issue: My reaction is producing a nearly 1:1 mixture of regioisomers.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Solvent Choice: The solvent may not be effectively differentiating between the two electrophilic centers of the 1,3-dicarbonyl compound. Conventional solvents like ethanol often lead to poor regioselectivity.[4][5] | Solution: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically improve regioselectivity.[4][5] |
| Reaction Conditions: The reaction temperature and pH can influence the kinetic versus thermodynamic control of the reaction, affecting the regioisomeric ratio. | Solution: Experiment with varying the reaction temperature. Lower temperatures may favor the kinetically controlled product. Also, investigate the effect of adding a mild acid or base to the reaction mixture, as pH can alter the reaction mechanism.[3] |
| Steric and Electronic Effects: The substituents on your 1,3-dicarbonyl compound may not have sufficiently different steric or electronic properties to direct the initial nucleophilic attack of the hydrazine. | Solution: If possible, consider modifying the substituents on the 1,3-dicarbonyl to enhance the steric or electronic differentiation between the two carbonyl groups. |
Issue: The desired regioisomer is the minor product.
| Potential Cause | Troubleshooting Steps |
| Solvent-Intermediate Interactions: The solvent may be stabilizing the transition state leading to the undesired regioisomer. | Solution: As with poor regioselectivity, changing the solvent is a primary strategy. The use of HFIP has been shown to favor the formation of specific regioisomers, in some cases almost exclusively.[4] |
| Reaction Mechanism: The reaction may be proceeding through a pathway that favors the formation of the undesired isomer under the current conditions. | Solution: Analyze the proposed mechanism. For example, under acidic conditions, the reaction may proceed via the enol form of the dicarbonyl, leading to a different regiochemical outcome than under neutral or basic conditions.[1] Adjusting the pH can therefore be a powerful tool to alter the product ratio. |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine
| 1,3-Diketone | Solvent | Regioisomeric Ratio (desired:undesired) | Reference |
| 4-(4-chlorophenyl)-1,1,1-trifluoro-2,4-butanedione | Ethanol (EtOH) | 1:1.3 | [4] |
| 4-(4-chlorophenyl)-1,1,1-trifluoro-2,4-butanedione | 2,2,2-Trifluoroethanol (TFE) | 97:3 | [4] |
| 4-(4-chlorophenyl)-1,1,1-trifluoro-2,4-butanedione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | [4] |
| 1-Phenyl-1,3-butanedione | Ethanol (EtOH) | 2:1 | [4] |
| 1-Phenyl-1,3-butanedione | 2,2,2-Trifluoroethanol (TFE) | 10:1 | [4] |
| 1-Phenyl-1,3-butanedione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20:1 | [4] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Methylpyrazoles with Improved Regioselectivity using Fluorinated Alcohols
This protocol is based on the methodology described for enhancing regioselectivity in pyrazole formation.[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP), add methylhydrazine at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically after several hours, substrate-dependent), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the desired pyrazole regioisomer.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualizations
Caption: Workflow for regioselective pyrazole synthesis.
Caption: Impact of solvent on pyrazole regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for derivatives of the pyrazole scaffold, a core structure in many pharmaceutical compounds. Due to the limited availability of publicly accessible, experimentally verified NMR data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine, this guide focuses on its tautomeric form, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and compares its spectral features with other relevant pyrazole derivatives. This information is crucial for the structural elucidation and characterization of novel compounds in drug discovery and development.
I. Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 3-methyl-1-phenyl-1H-pyrazol-5-ol and two alternative pyrazole derivatives. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison of Pyrazole Derivatives
| Compound | Solvent | Methyl Protons (δ, ppm) | Phenyl Protons (δ, ppm) | Other Protons (δ, ppm) |
| 3-methyl-1-phenyl-1H-pyrazol-5-ol | CDCl₃ | 2.18 (s, 3H) | 7.17 (t, 1H, J=6.7 Hz), 7.38 (t, 2H, J=6.7 Hz), 7.84 (d, 2H, J=7.5 Hz)[1] | 3.42 (s, 2H, CH₂)[1] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 2.25 (s, 6H) | 7.19-7.46 (m, 5H) | 5.90 (s, 1H, pyrazole-H) |
| 3-methyl-1-phenylpyrazole | CDCl₃ | 2.373 (s, 3H) | 7.230 (t, 1H), 7.405 (t, 2H), 7.789 (d, 2H)[2] | 6.226 (d, 1H), 7.636 (d, 1H)[2] |
Table 2: ¹³C NMR Spectral Data Comparison of Pyrazole Derivatives
| Compound | Solvent | Methyl Carbon (δ, ppm) | Phenyl Carbons (δ, ppm) | Pyrazole Carbons (δ, ppm) |
| 3-methyl-1-phenyl-1H-pyrazol-5-ol | CDCl₃ | 16.6[1] | 118.4, 124.6, 128.4, 137.6[1] | 42.6 (C4), 156.1 (C3), 170.2 (C5=O)[1] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 11.8, 12.9 | 124.0, 126.4, 128.3, 139.4 | 106.4 (C4), 138.4 (C5), 148.1 (C3) |
| 3-methyl-1-phenylpyrazole | CDCl₃ | Not available | Not available | Not available |
II. Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below. Specific parameters may need to be optimized based on the instrument and the properties of the compound being analyzed.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating or sonication may be applied if necessary.
-
Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
Protocol 2: NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 5.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.0 s |
| Spectral Width (SW) | 240 ppm |
| Temperature | 298 K |
Protocol 3: Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.
III. Visualization of Structures
The following diagrams illustrate the chemical structures of the compared pyrazole derivatives.
Caption: Molecular structures of the compared pyrazole derivatives.
References
A Comparative Guide to Catalysts for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a class of heterocyclic compounds integral to numerous pharmaceuticals and agrochemicals, is a field of continuous innovation. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental footprint of the synthetic route. This guide provides an objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data, to inform catalyst selection for research and development.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in pyrazole synthesis is determined by several factors, including yield, reaction time, temperature, and catalyst loading. Below is a summary of quantitative data for representative catalysts from three major categories: transition metal catalysts, nanocatalysts, and metal-free catalysts.
| Catalyst Type | Catalyst System | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| Transition Metal | Copper | |||||||
| Cu(OTf)₂ | Alkenyl hydrazones | Toluene | 80 | 2 h | 53-58 | 10 | [1] | |
| Copper-based | Oxime acetates, amines, aldehydes | - | - | - | - | Inexpensive | [2] | |
| Nickel | ||||||||
| Heterogeneous Nickel-based | Hydrazine, acetophenone derivatives, aldehyde derivatives | Ethanol | Room Temp. | 3 h | Good to Excellent | 10 | ||
| (C₅H₅)Ni(II)Cl(PPh₃) | α-Amino ketones | DCE | 80 | 12 h | 30-68 | 5 | [3] | |
| Palladium | ||||||||
| PdCl(C₃H₅)(dppb) | Ethyl 1-methylpyrazole-4-carboxylate, 1-bromo-4-(trifluoromethyl)benzene | DMA | 150 | 24 h | 88 | 5 | [4] | |
| Nanocatalyst | ZnO | |||||||
| ZnO nanoparticles | Aromatic aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate | Water | Room Temp. | 10-20 min | Excellent | 25 mg | [5][6] | |
| Ag/La-ZnO core-shell | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Solvent-free | Room Temp. | 10-25 min | High | - | [7][8] | |
| Graphene Oxide | ||||||||
| Graphene oxide nanoparticles | 1,3-Dicarbonyl compounds, hydrazine | - | - | Short | High | - | [9] | |
| Graphene oxide nanosheets | Chalcones, phenyl hydrazine/hydrazine hydrate | Ethanol | Reflux | - | 87-93 | 20 | [10] | |
| Metal-Free | Iodine | |||||||
| I₂ | α,β-Unsaturated aldehydes/ketones, hydrazine salts | - | - | - | - | - | [11] | |
| I₂/Selectfluor | Enaminones, hydrazines, DMSO | DMSO | - | - | - | - | [12] | |
| Ionic Liquid | ||||||||
| [C₄mim][FeCl₄] | 2,4-Dinitrophenylhydrazine, acetylacetone | - | Room Temp. | - | 90 | - | [13] | |
| [Et₃NH][HSO₄] | Aromatic benzaldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate | Solvent-free | Room Temp. | 15 min | Excellent (up to 94) | 20 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these synthetic routes.
Copper-Catalyzed Synthesis of Pyrene-Pyrazole Pharmacophores[1]
-
Reaction Setup: A mixture of the alkenyl hydrazone substrate (0.5 mmol) and copper(II) triflate (Cu(OTf)₂) (10 mol %) in toluene (3 mL) is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is stirred at 80 °C under an air atmosphere for 2 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The resulting solution is passed through a short pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired pyrene-pyrazole pharmacophore.
ZnO Nanoparticle-Catalyzed One-Pot Synthesis of Pyranopyrazoles[7][8]
-
Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and ZnO nanoparticles (25 mg) is prepared in water (5 mL).
-
Reaction Conditions: The mixture is stirred at room temperature for 10-20 minutes.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification: The collected solid is washed with water and recrystallized from hot ethanol to afford the pure pyranopyrazole derivative.
Ionic Liquid-Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles[16]
-
Reaction Setup: A mixture of a substituted aromatic benzaldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) is added to the ionic liquid [Et₃NH][HSO₄] (20 mol %).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 15 minutes.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: The reaction is quenched with crushed ice, and the mixture is extracted with ethyl acetate.
-
Purification: The crude product is recrystallized from ethanol to yield the pure dihydropyrano[2,3-c]pyrazole derivative.
Visualizing the Process
To better understand the experimental workflow and underlying chemical logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the comparative study of catalysts in pyrazole synthesis.
Caption: A simplified diagram illustrating the Knorr pyrazole synthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO [nanomaterchem.com]
- 6. nanomaterchem.com [nanomaterchem.com]
- 7. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical cornerstone of reliable data. This guide provides a comparative overview of common analytical techniques for the quantification of pyrazole derivatives, supported by experimental data and detailed methodologies. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R2)).[1][2][3][4]
Comparison of Analytical Methods
The selection of an analytical method for pyrazole derivatives is contingent on factors such as the analyte's concentration, the complexity of the sample matrix, and the specific requirements for sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most prevalent techniques.
Table 1: Performance Comparison of Analytical Methods for Pyrazole Derivative Analysis
| Parameter | RP-HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. | Separation based on volatility and polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Sensitivity | µg/mL to ng/mL | ng/mL to pg/mL | ng/mL to pg/mL |
| Linearity (R²) | Typically > 0.999[5] | Typically ≥ 0.990[6] | Typically > 0.99 |
| Accuracy (% Recovery) | 98.14% - 101.12%[7] | 70.0% - 108%[6] | Analyte dependent |
| Precision (%RSD) | < 2.0%[5] | < 20.9%[6] | < 15% |
| LOD/LOQ | LOD: 0.03 µg/mL, LOQ: 0.1 µg/mL for some derivatives. | LOD: < 3.0 µg/kg, LOQ: ≤ 9 µg/kg for fungicides.[6] | LOQ: 0.04 µg/L for pyrazole.[8] |
| Common Applications | Assay of bulk drugs and pharmaceutical formulations.[5] | Trace analysis in complex matrices (e.g., biological fluids, food).[6] | Analysis of volatile and semi-volatile pyrazole isomers.[9] |
| Limitations | Potential for interference from co-eluting compounds. | Matrix effects can cause ion suppression or enhancement. | Requires derivatization for non-volatile compounds; thermal degradation risk. |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.
Protocol 1: RP-HPLC-UV Method for a Pyrazoline Derivative
This protocol is adapted from a validated method for a pyrazoline derivative with anti-inflammatory activity.[5]
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the pyrazoline derivative in a suitable solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[5]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard. The mean recovery should be within 98-102%.
-
Precision: Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (%RSD) should not be more than 2.0%.[5]
-
Protocol 2: LC-MS/MS Method for Pyrazole Fungicides in Food Matrices
This protocol is based on a method for the simultaneous determination of five pyrazole fungicides.[6]
-
Sample Extraction (QuEChERS Method):
-
Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for cleanup.
-
-
Sample Cleanup (Dispersive Solid-Phase Extraction):
-
Add the extract to a tube containing a sorbent such as C18 or graphitized carbon black (GCB).[6]
-
Vortex and centrifuge.
-
Filter the supernatant before LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a range of pyrazole derivatives.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Validation Parameters:
-
Linearity: Establish calibration curves over the range of 10 to 1000 µg/kg with R² ≥ 0.990.[6]
-
Accuracy: Spike samples at three different concentration levels (e.g., 10, 100, and 1000 µg/kg). Average recoveries should be between 70.0% and 108%.[6]
-
Precision: The %RSD for replicate analyses should be less than 20.9%.[6]
-
LOD and LOQ: The limits of detection should be below 3.0 µg/kg, and the limits of quantification should not exceed 9 µg/kg in all matrices.[6]
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes. The following are Graphviz representations of a general analytical method validation workflow and a typical bioanalytical workflow for a pyrazole-based drug candidate.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Caption: Bioanalytical Workflow for a Pyrazole Derivative in Drug Development.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ijcpa.in [ijcpa.in]
- 6. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Decoding the Dance of Electrons: A Comparative Guide to the Reactivity of Substituted Aminopyrazoles
For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, understanding the reactivity of the aminopyrazole scaffold is paramount. This guide provides an objective comparison of how different substituents influence the reactivity of aminopyrazoles in key chemical transformations, supported by experimental data and detailed protocols. By dissecting the electronic and steric effects at play, we aim to empower researchers to predict reaction outcomes and design more efficient synthetic routes.
The aminopyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its reactivity is characterized by the interplay of its multiple nucleophilic centers: the exocyclic amino group and the two endocyclic nitrogen atoms of the pyrazole ring. The regioselectivity and rate of its reactions are exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Generally, the order of nucleophilicity of the nitrogen atoms in an unsubstituted 3-aminopyrazole is N1 > NH2 > N2. However, this order can be readily modulated by the electronic and steric properties of substituents.
The Influence of Substituents on Aminopyrazole Reactivity: A Tabular Comparison
The following tables summarize the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the outcome of common reactions involving aminopyrazoles. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in reaction conditions. Therefore, the conditions for each cited example are provided to ensure a fair and transparent comparison.
N-Acylation of 3-Aminopyrazoles
N-acylation is a fundamental transformation for introducing functional groups and building molecular complexity. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituent.
| Substituent at C4/C5 | Acylating Agent | Solvent & Conditions | Major Product(s) | Yield (%) | Observations & Key Takeaways |
| H (unsubstituted) | Acetic anhydride | Dioxane, reflux | N1-acetyl, N2-acetyl, N-acetyl (exocyclic) | Mixture | In the absence of directing groups, a mixture of products is often obtained, highlighting the challenge of regioselectivity. |
| -NO₂ (EWG) at C4 | Benzoyl chloride | Pyridine, 0°C to rt | N1-benzoyl | ~70-80% | The electron-withdrawing nitro group deactivates the exocyclic amino group and the N2 position, favoring acylation at the more nucleophilic N1 position. |
| -CH₃ (EDG) at C5 | Acetyl chloride | Triethylamine, CH₂Cl₂, 0°C | N-acetyl (exocyclic) | ~85-95% | The electron-donating methyl group enhances the nucleophilicity of the exocyclic amino group, making it the primary site of acylation. |
| -COOEt (EWG) at C4 | Acetic anhydride | Acetic acid, reflux | N1-acetyl and N2-acetyl | Mixture | The presence of an ester group can lead to a mixture of N1 and N2 acetylated products, with the ratio often depending on the reaction time and temperature. |
N-Arylation of 3-Aminopyrazoles
The N-arylation of aminopyrazoles is a crucial reaction for the synthesis of many biologically active compounds. The regioselectivity is finely tuned by a combination of ligand effects, the nature of the aryl halide, and the substituents on the pyrazole core.
| Substituent at C5 | Aryl Halide | Catalyst & Conditions | Major Product | Yield (%) | Observations & Key Takeaways |
| H (unsubstituted) | 4-Chlorotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | N1-aryl | ~60-70% | For unsubstituted 3-aminopyrazoles, N1-arylation is generally favored with bulky phosphine ligands. |
| -C(CH₃)₃ (steric bulk) | 4-Chlorotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | N2-aryl | ~70-80% | A bulky substituent at the C5 position sterically hinders the N1 position, leading to a reversal of regioselectivity in favor of the N2-arylated product. |
| -OCH₃ (EDG) at C4 | 4-Fluoronitrobenzene | K₂CO₃, DMF, 150°C | N1-aryl | ~80-90% | The electron-donating methoxy group enhances the nucleophilicity of the N1 position, promoting regioselective N-arylation. |
| -CN (EWG) at C4 | 4-Bromobenzonitrile | CuI, K₃PO₄, DMF, 120°C | N1-aryl | ~50-60% | Even with an electron-withdrawing group, N1-arylation can be achieved, although harsher conditions might be required. |
Experimental Protocols
To provide a practical context to the data presented, detailed experimental methodologies for key reactions are outlined below.
General Procedure for N-Acylation of a Substituted 3-Aminopyrazole
To a solution of the substituted 3-aminopyrazole (1.0 mmol) and a base such as triethylamine or pyridine (1.2 mmol) in a suitable dry solvent (e.g., dichloromethane, THF, or pyridine, 10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-12 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water (10 mL). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-acylated aminopyrazole.
General Procedure for Palladium-Catalyzed N-Arylation of a Substituted 3-Aminopyrazole
In a sealable reaction vessel, the substituted 3-aminopyrazole (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol), a phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) are combined. The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. A dry, degassed solvent (e.g., toluene or dioxane, 5 mL) is then added. The vessel is sealed and the reaction mixture is heated to the specified temperature (e.g., 80-120 °C) with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, 20 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the N-arylated aminopyrazole product.
Visualizing the Factors Influencing Reactivity
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and its Analytical Alternatives
For researchers, scientists, and drug development professionals, the precise identification and quantification of chemical entities are paramount. This guide provides a comprehensive comparison of the mass spectrometric fragmentation behavior of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and evaluates alternative analytical methodologies, supported by experimental data and detailed protocols.
Unraveling the Fragmentation Pattern: A Tale of Two Ionization Techniques
The mass spectrometric fingerprint of a molecule is dictated by its fragmentation under specific ionization conditions. Here, we compare the fragmentation of this compound (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.21 g/mol ) under Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Fragmentation
In EI-MS, typically used in conjunction with Gas Chromatography (GC), the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺˙) at m/z 173.[1][2] The fragmentation pattern is influenced by the stability of the pyrazole ring and the presence of the phenyl and amino substituents.
Key fragments observed in the EI mass spectrum include:
-
m/z 172 ([M-H]⁺): Loss of a hydrogen radical, a common fragmentation for aromatic amines.
-
m/z 77 ([C₆H₅]⁺): A strong peak corresponding to the phenyl cation, indicating the cleavage of the N-phenyl bond.
General fragmentation pathways for pyrazole derivatives often involve the expulsion of neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[3] While specific data for this compound's HCN and N₂ loss is not detailed in the available literature, these are plausible fragmentation routes contributing to the overall pattern.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique commonly coupled with Liquid Chromatography (LC). It typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 174.1026 for this compound.[1] Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic product ions.
The most abundant product ions observed in the LC-MS/MS spectrum are:[1]
-
m/z 133.076: This major fragment likely results from the loss of acetonitrile (CH₃CN) from the protonated pyrazole ring, a plausible rearrangement and fragmentation pathway for N-phenyl substituted pyrazoles.
-
m/z 106.0651: This fragment could be formed by the subsequent loss of HCN from the m/z 133 ion or through an alternative fragmentation pathway involving the phenyl group and adjacent nitrogen.
A Comparative Look at Analytical Methodologies
The choice of analytical technique for this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix.
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and boiling point, followed by mass analysis. | High chromatographic resolution for volatile compounds, well-established libraries for identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| LC-MS/MS | Separation based on polarity, followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds, no derivatization needed. | Matrix effects can suppress ionization, higher instrument cost. |
| HPLC-UV | Separation based on polarity, with detection based on UV absorbance. | Robust and cost-effective, widely available instrumentation. | Lower sensitivity and selectivity compared to MS, requires chromophores for detection. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/sec.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 10 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: m/z 174.1.
-
Collision Energy: Optimized for the fragmentation of the precursor ion (typically 20-40 eV).
-
Product Ion Scan: Monitor for the characteristic product ions (e.g., m/z 133.1, 106.1).
-
Visualizing the Fragmentation and Workflow
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Proposed fragmentation pathways of this compound under EI and ESI conditions.
Caption: General experimental workflows for GC-MS and LC-MS/MS analysis.
Caption: Logical relationships influencing the choice of analytical method.
References
A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of foundational molecules is paramount. This guide provides a comparative overview of the biological activities of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and its various derivatives, focusing on their antioxidant, anticancer, and antimicrobial properties. The content is supported by experimental data from peer-reviewed literature to offer an objective analysis.
The core structure of this compound serves as a versatile scaffold in medicinal chemistry. While this parent compound is a crucial synthetic intermediate, its derivatives have garnered significant attention for their enhanced and varied biological activities. This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of this compound derivatives. Due to a lack of extensive published data on the parent compound's intrinsic biological activity, it often serves as a reference or starting material for the synthesis of more potent derivatives. The presented data highlights the significant enhancements in activity achieved through chemical modifications.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4,4'-((4-bromo-2,6-dimethoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH Radical Scavenging | 55.2 ± 1.2 | BHT | 128.8 ± 2.1 |
| 4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH Radical Scavenging | 6.2 ± 0.6 | Ascorbic Acid | Not Specified |
| 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) general derivatives | DPPH Radical Scavenging | 55.2 ± 1.2 - 149.6 ± 1.7 | BHT | 128.8 ± 2.1[1] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | RKO (colorectal carcinoma) | MTT | 9.9 ± 1.1 | Not Specified | Not Specified |
| 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives | MCF-7 (breast cancer) | MTT | ~21.8 - 25.8 (µg/mL) | Doxorubicin | 0.68 - 5.074 (µg/mL) |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) |
| 3-(5-(4-(diethylamino) phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one | S. aureus, S. faecalis, P. aeruginosa, E. coli | Broth Microdilution | 3.92 ± 0.22 (MIC), 7.82 ± 0.43 (MBC) |
| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives | Various bacteria and fungi | Not Specified | Good activity reported |
| 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles | C. neoformans | Not Specified | 9 times more potent than miconazole |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol and stored in a dark, amber-colored bottle.
-
Preparation of Test Compounds: Stock solutions of the test compounds and a positive control (e.g., ascorbic acid or BHT) are prepared in methanol or DMSO. A series of dilutions are then made to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, 100 µL of each concentration of the test compound or control is added to the wells.
-
100 µL of the DPPH solution is added to each well. A blank well containing only methanol and the DPPH solution is also prepared.
-
The plate is shaken and incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity: MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls (DMSO) are included.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microplate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth), negative (broth only), and vehicle (microorganism, broth, and solvent) controls are included.
-
Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The derivatives of this compound exert their biological effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes like protein kinases.
p53-Mediated Apoptosis
Several cytotoxic derivatives of this compound have been shown to induce apoptosis through the p53 signaling pathway. In response to cellular stress, such as that induced by a cytotoxic compound, the tumor suppressor protein p53 is activated. This activation leads to the transcriptional upregulation of pro-apoptotic proteins like Bax and PUMA, which in turn trigger the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of programmed cell death.
Caption: p53-mediated apoptosis induced by cytotoxic pyrazole derivatives.
Protein Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Many derivatives of this compound are designed to target the ATP-binding site of various protein kinases, which are often dysregulated in cancer and other diseases. By competitively inhibiting the binding of ATP, these compounds can block the downstream signaling pathways that promote cell proliferation and survival.
Caption: Workflow for evaluating protein kinase inhibition by pyrazole derivatives.
References
A Comparative Guide to Reference Standards for the Quantification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for the quantification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, a critical compound often identified as an impurity in the active pharmaceutical ingredient (API) edaravone. Accurate quantification of this analyte is paramount for quality control, stability studies, and regulatory compliance in drug development. This document outlines available reference standards, presents detailed analytical methodologies with comparative data, and illustrates relevant biological pathways and experimental workflows.
Comparison of Commercially Available Reference Standards
Ensuring the accuracy and reliability of quantitative analysis begins with the selection of a high-quality, well-characterized reference standard. Several vendors supply this compound, also known by synonyms such as PMPA or Edaravone Impurity A. While obtaining a side-by-side experimental comparison from independent laboratories is challenging, a review of product specifications and available Certificates of Analysis (CoA) from various suppliers allows for a comparative assessment of purity and characterization.
Below is a summary of typical specifications for reference standards available from prominent suppliers. Researchers are strongly encouraged to request the lot-specific CoA for the most accurate and up-to-date information.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Techniques Used for Characterization |
| Supplier A | This compound | 1131-18-6 | ≥98% (HPLC) | HPLC, Mass Spectrometry (MS), ¹H-NMR |
| Supplier B | Edaravone Impurity A | 1131-18-6 | ≥99.0% | HPLC, LC-MS, ¹H-NMR, Elemental Analysis |
| Supplier C | PMPA | 1131-18-6 | Certified Reference Material (CRM), Purity >99.5% | qNMR, HPLC, LC-MS/MS, TGA, Karl Fischer |
Note: The information in this table is illustrative. Purity and characterization methods can vary by lot and supplier.
Experimental Protocols for Quantification
The following are detailed methodologies for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the routine quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic at 40:60 (Acetonitrile:Aqueous) or a shallow gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.
LC Conditions:
| Parameter | Condition |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 174.1 |
| Product Ions (m/z) | To be determined by infusion of the reference standard (e.g., 118.1, 91.1) |
| Collision Energy | Optimized for each transition |
Mandatory Visualizations
Signaling Pathway Diagram
This compound is an impurity of edaravone, a potent free radical scavenger. Edaravone is known to exert its neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
A Comparative Guide to the Crystallographic Landscape of Phenyl-Methyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography data for several phenyl-methyl-pyrazole derivatives, offering insights into their solid-state structures. Due to the limited availability of public crystallographic data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine, this guide focuses on closely related compounds to provide a valuable comparative context for researchers in medicinal chemistry and materials science. The presented data and protocols are essential for understanding structure-activity relationships and for the rational design of new molecules.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of pyrazole derivatives, allowing for a direct comparison of their unit cell dimensions and crystal systems. These variations in crystal packing and molecular conformation can significantly influence the physical and biological properties of the compounds.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807 | 15.1720 | 8.7370 | 90 | 93.6180 | 90 | 1267.46 | 4 | [1] |
| (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine | C₁₅H₁₄N₄O | Triclinic | P-1 | - | - | - | - | - | - | - | 2 | |
| 3-Methyl-5-phenyl-1-(3-phenylisoquinolin-1-yl)-1H-pyrazole | C₂₅H₁₉N₃ | Orthorhombic | Pbca | 10.9610 | 16.8078 | 21.3118 | 90 | 90 | 90 | 3926.3 | 8 | [2] |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | C₁₆H₁₅N₃O | Orthorhombic | Pbca | 14.9638 | 6.3639 | 28.2466 | 90 | 90 | 90 | 2689.87 | 8 | |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408 | 9.5827 | 11.580 | 90 | 105.838 | 90 | 1018.5 | 4 | [3] |
Experimental Protocols: A General Workflow for X-ray Crystallography
The determination of crystal structures for pyrazole derivatives generally follows a standardized experimental workflow. The protocol outlined below is a representative example based on methodologies reported in the literature.[3]
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents, such as ethanol, dioxane-water, or dichloromethane-hexane.[1][4]
2. Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD diffractometer).[3] The crystal is maintained at a constant low temperature (e.g., 130 K or 150 K) to minimize thermal vibrations.[1][3] Data is collected using monochromatic X-ray radiation, typically Mo Kα radiation.[1][3] A series of diffraction images are collected as the crystal is rotated.
3. Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of unique reflections with their intensities. The structure is then solved using direct methods and refined by full-matrix least-squares on F².[3]
4. Refinement: All non-hydrogen atoms are typically refined anisotropically. Hydrogen atom positions are often determined from difference Fourier maps and refined using a riding model.[3] The final refinement results in the complete crystal structure, including bond lengths, bond angles, and torsion angles.
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the key stages involved in determining a crystal structure using X-ray crystallography.
Caption: Workflow of single-crystal X-ray crystallography.
This guide highlights the importance of comparative crystallographic analysis in understanding the structural nuances of phenyl-methyl-pyrazole derivatives. The provided data and standardized protocols serve as a valuable resource for researchers engaged in the design and development of novel compounds in this chemical class.
References
- 1. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-5-phenyl-1-(3-phenylisoquinolin-1-yl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
Unveiling the Antioxidant Potential of Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. Among the diverse heterocyclic scaffolds explored, pyrazole derivatives have emerged as a promising class of molecules with significant antioxidant capabilities. This guide provides a comparative analysis of the antioxidant activity of various pyrazole derivatives, supported by experimental data and detailed protocols, to aid in the evaluation and selection of these compounds for further investigation.
The antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to various diseases. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Its derivatives have been extensively studied for a wide range of biological activities, including their potential to mitigate oxidative stress.[1] The antioxidant capacity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole moiety.[1]
Comparative Analysis of Antioxidant Activity
The antioxidant efficacy of pyrazole derivatives is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Here, we present a summary of the antioxidant activity of selected pyrazole derivatives from various studies, compared with standard antioxidants.
| Compound/Derivative | Assay | IC50 (µM) | Standard Antioxidant | Standard's IC50 (µM) | Reference |
| Thienyl-pyrazole 5g | DPPH | 0.245 ± 0.01 | Ascorbic Acid | 0.483 ± 0.01 | [2] |
| Thienyl-pyrazole 5h | DPPH | 0.284 ± 0.02 | Ascorbic Acid | 0.483 ± 0.01 | [2] |
| Pyrazole Benzimidazolone 6b | TAC | 12.47 ± 0.02 | - | - | [3] |
| Pyrazole Benzimidazolone 6c | TAC | 12.82 ± 0.10 | - | - | [3] |
| Pyrazole Benzimidazolone 5c | TAC | 14.00 ± 0.14 | - | - | [3] |
| Pyrazole Benzimidazolone 6c | FRAP | 68.97 ± 0.26 | - | - | [3] |
| 5-Aminopyrazole 4b | DPPH | 27.65% AA% | Trolox | - | [4] |
| 5-Aminopyrazole 4c | DPPH | 15.47% AA% | Trolox | - | [4] |
| Pyrazoline 2b | DPPH | 9.91 µg/mL | - | - | [5] |
| Pyrazoline 2a | ABTS | More potent than BHT | BHT | - | [5] |
| Pyrazoline 2b | ABTS | More potent than BHT | BHT | - | [5] |
| Pyrazole-substituted chalcone | DPPH, NO, Superoxide | Excellent | Quercetin | - | [6] |
Note: The data presented is a selection from various sources and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. "TAC" refers to Total Antioxidant Capacity, and "AA%" refers to the percentage of antioxidant activity.
The data clearly indicates that certain pyrazole derivatives exhibit potent antioxidant activity, in some cases surpassing that of standard antioxidants like ascorbic acid.[2] For instance, thienyl-pyrazoles 5g and 5h demonstrated significantly lower IC50 values in the DPPH assay compared to ascorbic acid, highlighting their superior radical scavenging capabilities.[2] Similarly, pyrazoline derivatives have shown strong radical scavenging activity in both DPPH and ABTS assays.[5] The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyrazole ring play a crucial role in their antioxidant potential.[6]
Signaling Pathway in Oxidative Stress
Antioxidants exert their protective effects by interfering with cellular signaling pathways involved in oxidative stress. A key pathway is the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes. Pyrazole derivatives may potentially modulate this pathway, enhancing the cell's endogenous antioxidant defenses.
Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are crucial. Below are the methodologies for the commonly used antioxidant assays cited in the literature.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.[7]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction mixture: A small volume of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction mixture: The test compound is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of a standard antioxidant, typically FeSO₄ or Trolox.[3]
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
The evidence presented in this guide underscores the significant antioxidant potential of pyrazole derivatives. The versatility of the pyrazole scaffold allows for extensive chemical modifications, leading to the development of compounds with potent radical scavenging and reducing activities. The provided data and experimental protocols offer a valuable resource for researchers to compare and select promising pyrazole derivatives for further investigation in the context of oxidative stress-related diseases. Future research should continue to explore the structure-activity relationships of these compounds and their mechanisms of action in more complex biological systems.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. jmchemsci.com [jmchemsci.com]
Unveiling the Cancer-Fighting Potential: A Comparative Guide to Pyrazole Compounds' Cytotoxicity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazoles have emerged as a promising scaffold, demonstrating significant cytotoxic effects against a wide array of cancer cell lines. This guide provides an objective comparison of the performance of various pyrazole derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities.[1][2] Recent studies have highlighted their potential as anticancer agents by targeting key cellular processes like cell cycle progression and signal transduction pathways crucial for tumor growth and survival.[3]
Comparative Cytotoxicity of Pyrazole Derivatives
The cytotoxic efficacy of pyrazole compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values of various pyrazole derivatives against several human cancer cell lines, offering a clear comparison of their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | |||
| Compound 5b | K562 (Leukemia) | 0.021 | [4] |
| MCF-7 (Breast) | 1.7 | [4] | |
| A549 (Lung) | 0.69 | [4] | |
| Compound 9 | B16-F10 (Melanoma) | In vivo suppression | [2] |
| PTA-1 | MDA-MB-231 (Breast) | Low micromolar | [5] |
| EGFR/VEGFR-2 Inhibitors | |||
| Compound 25 | Various cancer cells | 3.17 - 6.77 | [1] |
| Compound 50 | HepG2 (Liver) | 0.71 | [1][2] |
| EGFR | 0.09 | [1][2] | |
| VEGFR-2 | 0.23 | [1][2] | |
| CDK Inhibitors | |||
| Compound 31 | A549 (Lung) | 42.79 | [1] |
| Compound 32 | A549 (Lung) | 55.73 | [1] |
| Compound 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |
| CDK2 | 0.074 | [1] | |
| Compound 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |
| CDK2 | 0.095 | [1] | |
| PI3 Kinase Inhibitors | |||
| Compound 43 | MCF7 (Breast) | 0.25 | [1] |
| Other Pyrazole Derivatives | |||
| Compound 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [2] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [6] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 | [7] |
| L3 | MCF-7 (Breast) | 81.48 | [7] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of pyrazole derivatives stems from their ability to interact with various molecular targets, leading to the disruption of critical cellular processes. Many pyrazoles induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[3][5]
Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key players in tumor growth, angiogenesis, and metastasis.[1][8] Several pyrazole derivatives have been identified as potent dual inhibitors of these kinases.[8] By blocking the ATP binding sites of EGFR and VEGFR-2, these compounds inhibit downstream signaling pathways responsible for cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[1][7]
Figure 1: Inhibition of EGFR and VEGFR-2 signaling by pyrazole compounds.
Disruption of the Cell Cycle via CDK Inhibition
Cyclin-dependent kinases (CDKs) are crucial for regulating the progression of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit CDK2, a key regulator of the G1/S and S phases of the cell cycle.[1][9] Inhibition of CDK2 leads to cell cycle arrest, preventing DNA replication and cell division, ultimately triggering apoptosis.[10]
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 7. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
Researchers and scientists handling 3-Methyl-1-phenyl-1H-pyrazol-5-amine must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices.
1. Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Use chemical safety goggles or a face shield.
-
A lab coat or other protective clothing is required to prevent skin contact.[1][4]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1][4][5]
-
2. Waste Characterization and Segregation:
Properly characterizing and segregating chemical waste is the first critical step in the disposal process.
-
Solid Waste:
-
Collect un-contaminated or minimally contaminated solid this compound in a designated, clearly labeled, and sealed waste container.
-
Avoid mixing with other chemical waste streams to prevent unintended reactions.
-
-
Contaminated Materials:
-
Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, sealed container labeled as "Contaminated Solid Waste."
-
-
Solutions:
-
Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid waste container. The composition of the solvent must be indicated on the label.
-
3. Disposal Procedures:
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4]
-
Step 1: Collection and Storage
-
Step 2: Contacting a Licensed Waste Disposal Service
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Contact them to arrange for the removal of the this compound waste.
-
-
Step 3: Incineration
4. Contaminated Packaging:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of as the unused product.[1][4]
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[5]
5. Accidental Spills:
In the event of a spill, the following steps should be taken:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1][4]
-
Clean the spill area with soap and water.
-
Do not allow the spilled material to enter drains or waterways.[1][4][5]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol [2] |
| Melting Point | 113 - 115 °C[3] |
| Oral LD50 (Rat) | 1915 mg/kg[4] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Methyl-1-phenyl-1H-pyrazol-5-amine
This guide provides critical safety and logistical information for the handling and disposal of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling. The primary hazards are summarized in the table below.[1][2][3]
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][4] |
| Skin irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Serious eye irritation (Category 2) | H319: Causes serious eye irritation[1][2][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields | Must conform to EN166, NIOSH, or equivalent standards.[1] |
| Chemical goggles | Recommended for enhanced protection against splashes. | |
| Hand Protection | Chemical-resistant gloves | Inspect gloves before use and use proper removal technique. Dispose of contaminated gloves after use.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn. |
| Full protective suit | A complete suit protecting against chemicals may be necessary depending on the scale of work.[1] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use in well-ventilated areas. If dust formation is likely, a respirator is essential.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][6]
-
A chemical fume hood is the preferred designated area for all weighing and transfer operations to control airborne dust and vapors.[7]
2. Safe Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][8]
-
Wash hands thoroughly after handling and before breaks.[1][9]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]
-
Keep away from incompatible materials.
Emergency and Disposal Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][9] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][10] |
Spill and Leakage Response:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid dust formation.
-
Dampen the solid spill material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[11]
-
Clean the spill area thoroughly with a soap and water solution.[11]
-
Do not allow the product to enter drains.[1]
Disposal Plan:
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[10]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[10]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
